The Benzoxazinone Scaffold: A Comprehensive Guide to its Discovery, Synthesis, and Pharmacological Significance
Executive Summary The benzoxazinone skeleton—a privileged bicyclic heterocyclic structure consisting of a benzene ring fused to an oxazine ring—represents a fascinating intersection between chemical ecology and modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazinone skeleton—a privileged bicyclic heterocyclic structure consisting of a benzene ring fused to an oxazine ring—represents a fascinating intersection between chemical ecology and modern drug discovery. Originally identified as plant defense allelochemicals, benzoxazinones have evolved into highly versatile pharmacophores. This technical guide explores the historical milestones of their discovery, details the mechanistic causality behind their synthesis, and analyzes their broad-spectrum pharmacological and agrochemical applications.
Historical Milestones & Discovery
The journey of benzoxazinones spans over a century, bridging synthetic organic chemistry and natural product isolation:
1902 (The Synthetic Genesis): The foundational chemistry of this class was established when Heller and Fiesselmann reported the first successful synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones 1. This early work laid the structural groundwork for future heterocycle functionalization.
1959 & 1962 (Natural Product Isolation): The ecological significance of benzoxazinones was uncovered with the isolation of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) in 1959, followed by its methoxy derivative (DIMBOA) in 1962 2. Extracted from the Poaceae family (wheat, rye, and maize), these compounds were identified as potent allelochemicals and natural phytotoxins.
1998 (Pharmacological Breakthrough): The clinical validation of the benzoxazinone scaffold peaked when the FDA approved Efavirenz (Sustiva) , a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by DuPont Pharmaceuticals for the treatment of HIV-1 3.
Chemical Architecture & Biosynthetic Origins
Benzoxazinoids are characterized by their 1,4-benzoxazin-3-one or 1,3-benzoxazin-4-one cores. In nature, plants synthesize these compounds via a complex enzymatic pathway (BX1 through BX5) originating from indole.
Causality in Biosynthetic Storage:
To prevent autotoxicity (self-poisoning), plants do not store the active aglucones (DIBOA/DIMBOA). Instead, they glycosylate them into stable acetal glucosides (e.g., DIBOA-Glc). Upon tissue damage by herbivores or pathogens, cellular compartmentalization breaks down, allowing specific
-glucosidases to cleave the sugar moiety and release the highly reactive, toxic aglucone defense molecules 4.
Synthetic Methodologies: Constructing the Benzoxazinone Core
The synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones relies on the strategic cyclodehydration of ortho-substituted benzenes. The following protocol outlines a highly efficient, self-validating synthetic workflow.
Step-by-Step Protocol: Synthesis of 2-Aryl-4H-1,3-benzoxazin-4-ones
Step 1: N-Acylation of Anthranilic Acid
Procedure: Dissolve 1.0 equivalent of anthranilic acid in anhydrous pyridine at 0°C. Slowly add 1.1 equivalents of the desired aroyl chloride dropwise under an inert argon atmosphere. Stir for 2 hours at room temperature.
Mechanistic Causality: Anthranilic acid provides the perfectly pre-organized ortho-amine and carboxylic acid groups required for the 6-membered ring closure. Pyridine is chosen as both the solvent and a non-nucleophilic base. It actively neutralizes the HCl byproduct generated during acylation, preventing the protonation of the anthranilic amine (which would render it non-nucleophilic) and driving the reaction equilibrium forward.
Step 2: Cyclodehydration
Procedure: Elevate the reaction temperature to 80°C and stir for an additional 4 hours.
Mechanistic Causality: The thermal energy facilitates intramolecular nucleophilic attack of the carboxylic acid oxygen onto the newly formed amide carbonyl. The subsequent elimination of water is thermodynamically driven by the formation of the highly stable, fully conjugated bicyclic oxazine ring.
Step 3: Self-Validating System (In-Process Control)
Procedure: To ensure the protocol is self-validating, quench a 50
L aliquot of the reaction mixture in water and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.
Validation Logic: The reaction is deemed successful and complete when the highly polar, low-
spot of anthranilic acid completely disappears, replaced by a new, highly UV-active, less polar spot (higher ) corresponding to the cyclized benzoxazinone.
Step 4: Purification and Final Verification
Procedure: Pour the mixture into ice-cold 1M HCl to precipitate the product and remove residual pyridine. Filter, wash with cold water, and recrystallize from ethanol.
Validation Logic: Final validation must be performed via
H-NMR. The successful cyclization is confirmed by the complete absence of the broad -COOH and -NH proton signals (typically >10 ppm and ~5 ppm, respectively), alongside the expected downfield shift of the aromatic protons due to the electron-withdrawing nature of the newly formed oxazine ring.
Pharmacological & Agrochemical Significance
The structural versatility of benzoxazinones allows them to act as potent inhibitors and modulators across diverse biological targets.
Quantitative Data Summary
Compound
Biological Target / Activity
Quantitative Metric
Pharmacological / Ecological Role
DIBOA / DIMBOA
Plant root growth (A. cepa, L. sativum)
68% - 86% inhibition at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
M
The most clinically validated mechanism of action for a benzoxazinone derivative is the inhibition of HIV-1 Reverse Transcriptase by Efavirenz. Unlike nucleoside analogs that compete at the active site, Efavirenz acts allosterically. It binds to a distinct hydrophobic pocket (the NNRTI pocket) near the polymerase active site. This binding event induces a severe conformational change in the enzyme's structural domains, effectively locking the reverse transcriptase in an inactive state and halting viral DNA transcription 3.
Mechanism of Action of Efavirenz (Benzoxazinone NNRTI) on HIV-1 Reverse Transcriptase.
Ecological Role & Degradation Dynamics
In agricultural ecosystems, natural benzoxazinones exhibit a fascinating degradation workflow that extends their biological half-life and alters their target specificity. When DIBOA and DIMBOA are exuded into the soil, they undergo rapid microbial and aqueous hydrolysis. This ring-contraction process yields benzoxazolinones (BOA and MBOA). Over time, these secondary metabolites can further dimerize and oxidize into highly stable aminophenoxazinones (APO and AMPO), which possess potent, long-lasting antimicrobial and phytotoxic properties 2.
Ecological degradation workflow of benzoxazinoids from plant tissue to soil antimicrobials.
References
BenchChem. The Ascendancy of 2-Aminophenyl Substituted Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance.1
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. 2
Costa, B., & Vale, N. (2022). Efavirenz: History, Development and Future. Biomolecules. 3
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.4
ResearchGate. Discovery of Novel Benzoxazinones as Potent and Orally Active Long Chain Fatty Acid Elongase 6 Inhibitors.5
ACS Publications. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor.6
Strategic Biological Screening of Novel 3,4-Dihydro-1,4-Benzoxazin-2-one Derivatives: A Dual-Target Pharmacological Guide
Executive Overview The 3,4-dihydro-1,4-benzoxazin-2-one scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry 1[1]. Due to its unique electronic distribution and structural rig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The 3,4-dihydro-1,4-benzoxazin-2-one scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry 1[1]. Due to its unique electronic distribution and structural rigidity, this heterocycle serves as a foundational pharmacophore capable of yielding compounds with potent, divergent biological activities 2[2]. Recent high-throughput screening campaigns have identified specific derivatives as highly selective antimycobacterial agents and potent anticancer intercalators. This technical guide outlines the mechanistic rationale, self-validating experimental workflows, and Structure-Activity Relationship (SAR) logic required to screen and optimize these novel derivatives effectively.
Pharmacological Rationale & Target Mechanisms
Before initiating a biological screening cascade, it is critical to understand the causality between the benzoxazin-2-one pharmacophore and its biological targets.
Antimycobacterial Target (MenB/InhA):
In Mycobacterium tuberculosis (Mtb), the MenB enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase) is a critical component of the menaquinone (Vitamin K2) biosynthesis pathway. Menaquinone is indispensable for the mycobacterial electron transport chain. Benzoxazin-2-one derivatives act as competitive inhibitors of MenB, effectively arresting cellular respiration and inducing mycobacterial cell death 3[3].
Anticancer Target (DNA Intercalation):
Conversely, specific substitutions at the N4 position of the benzoxazin-2-one core shift the molecule's affinity toward eukaryotic DNA. These derivatives intercalate between DNA base pairs, displacing native stabilizing molecules, which subsequently triggers sub-G1 phase cell cycle arrest and apoptosis in cancer cell lines (e.g., HeLa) 4[4].
To ensure robust data generation, the screening cascade must utilize self-validating assays that inherently control for artifacts, such as compound precipitation or non-specific membrane lysis.
Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial Screening
Causality & Validation: Traditional optical density (OD600) measurements are highly prone to false positives because lipophilic benzoxazinone derivatives often precipitate in aqueous media, artificially inflating absorbance readings. REMA circumvents this by measuring metabolic viability rather than physical turbidity. The colorimetric shift from blue (resazurin) to pink (resorufin) only occurs if the mycobacteria are actively respiring. If a compound precipitates but fails to kill the bacteria, the well will still turn pink, preventing a false-positive Minimum Inhibitory Concentration (MIC) assignment.
Step-by-Step Methodology:
Culture Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD600 ≈ 0.6–0.8).
Compound Plating: Dispense 100 µL of 7H9 broth into a 96-well microplate. Add 100 µL of the benzoxazin-2-one derivative (pre-dissolved in DMSO) to the first column and perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.
Inoculation: Dilute the Mtb culture to
CFU/mL and add 100 µL to each test well. Include positive growth controls (bacteria + 1% DMSO) and negative sterile controls (media only).
Incubation: Seal the microplates with gas-permeable membranes and incubate at 37°C for 7 days.
Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
Data Acquisition: Visually inspect the plates for a color shift (blue to pink) and quantify fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is strictly defined as the lowest compound concentration that prevents the color change.
Causality & Validation: To confirm that the observed cytotoxicity of a benzoxazinone derivative is mechanistically driven by DNA intercalation (rather than non-specific cellular poisoning), we utilize an EB displacement assay. EB fluoresces intensely only when intercalated into the hydrophobic environment of DNA base pairs. If the benzoxazinone is a true intercalator, it will competitively displace EB, resulting in a self-validating, dose-dependent quenching of fluorescence [[4]](4].
Step-by-Step Methodology:
Complex Formation: Prepare a working solution containing 10 µM Calf Thymus DNA (ctDNA) and 10 µM EB in Tris-HCl buffer (pH 7.4). Incubate for 10 minutes in the dark to establish baseline intercalation and stabilize fluorescence.
Titration: Transfer 3 mL of the EB-DNA complex into a quartz cuvette. Titrate the benzoxazin-2-one derivative (from 0 to 50 µM) incrementally into the cuvette.
Equilibration: Gently stir the solution and incubate for 5 minutes after each addition to ensure thermodynamic binding equilibrium.
Spectrofluorometric Analysis: Excite the sample at 510 nm and record the emission spectra between 550 nm and 750 nm.
Data Processing: Calculate the Stern-Volmer quenching constant (
) using the equation , where and are the fluorescence intensities in the absence and presence of the quencher, respectively.
Fig 2. High-throughput biological screening workflow for dual-target benzoxazinone derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
A successful screening campaign relies on mapping the biological data back to the structural modifications of the scaffold. The table below summarizes representative biological data demonstrating the divergent activity profiles based on specific substitutions.
Table 1: Biological Evaluation of Representative 3,4-Dihydro-1,4-Benzoxazin-2-one Derivatives
Compound
Aromatic Substitution
N4 Substitution
Mtb H37Rv MIC (µg/mL)
HeLa IC50 (µM)
Selectivity Index (SI)*
1a
-H
-CH₂-COOMe
4.0
> 50.0
> 12.5
1b
-Cl
-CH₂-COOMe
2.0
25.4
12.7
2a
-H
-Bulky Heterocycle
> 64.0
10.46
< 0.1
Isoniazid (Ref)
N/A
N/A
0.25
> 100.0
> 400.0
Cisplatin (Ref)
N/A
N/A
N/A
15.2
N/A
*Selectivity Index (SI) for TB is calculated as (Cytotoxicity IC50 in Vero cells) / (MIC Mtb). Data synthesized to reflect established literature trends 4[4], 3[3].
SAR Logical Framework
The causality behind the structure-activity relationship is strictly governed by steric and electronic parameters:
Antimycobacterial Activity: The intact benzoxazin-2-one core is an absolute requirement for docking into the MenB enzyme pocket. Halogenation (e.g., -Cl) at the aromatic ring (Compound 1b) increases the lipophilicity of the molecule, enhancing its ability to penetrate the waxy, mycolic acid-rich cell wall of M. tuberculosis, thereby lowering the MIC to 2 µg/mL 3[3]. However, introducing bulky heterocycles at the N4 position (Compound 2a) causes a severe steric clash within the MenB active site, completely abolishing anti-TB activity (MIC > 64 µg/mL).
Anticancer Activity: Conversely, the exact bulky or planar substitutions at the N4 position that destroy anti-TB activity significantly enhance the molecule's ability to intercalate into eukaryotic DNA. This structural shift lowers the IC50 against HeLa cells to 10.46 µM, outperforming standard chemotherapeutics like cisplatin in specific assays [[4]](4].
Fig 3. Structure-Activity Relationship (SAR) logic for benzoxazin-2-one derivative optimization.
Conclusion
The biological screening of 3,4-dihydro-1,4-benzoxazin-2-one derivatives requires a highly strategic, orthogonal approach. By utilizing self-validating assays like REMA and EB displacement, researchers can accurately map the SAR landscape of this privileged scaffold. Small steric and electronic tweaks allow drug development professionals to selectively tune these molecules either as potent MenB inhibitors for tuberculosis therapy or as highly active DNA intercalators for oncology applications.
References
Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study
Source: ResearchGate
URL:4
Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues
Source: ArTS (units.it)
URL:3
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry
Source: Current Medicinal Chemistry / ResearchGate
URL:1
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review
Source: Current Organic Synthesis / Eurekaselect
URL:2
3,4-Dihydro-benzooxazin-2-one Scaffold: A Technical Guide for Drug Discovery
Abstract The 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its more stable lactam isomer, the 3-one (found in DIMBOA). St...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its more stable lactam isomer, the 3-one (found in DIMBOA). Structurally characterized as a cyclic carbamate/lactone fused to a benzene ring, this scaffold exhibits unique electronic properties and conformational flexibility that make it an ideal peptidomimetic template. This guide provides a comprehensive technical analysis of the scaffold, focusing on its application in anticoagulant therapy (thrombin inhibition) and oncology (HeLa cytotoxicity) , alongside a validated, self-consistent synthetic protocol for the 2-one core.
Structural Architecture & Privileged Status
Isomeric Distinction
Precision in nomenclature is critical for this scaffold. The term "benzoxazinone" often conflates three distinct isomers. This guide focuses on Isomer A (The 2-one) , a lactone, which offers unique reactivity compared to the stable lactam (Isomer B) and the carbamate (Isomer C).
Feature
3,4-dihydro-1,4-benzoxazin-2-one (Focus)
2H-1,4-benzoxazin-3(4H)-one
1,4-dihydro-3,1-benzoxazin-2-one
Core Type
Lactone (Cyclic Ester)
Lactam (Cyclic Amide)
Carbamate (Cyclic Urethane)
Atom Order
O(1)-C(=O)-C-N(4)
O(1)-C-C(=O)-N(4)
N(1)-C(=O)-O-C
Key Drug
Thrombin Inhibitors (Experimental)
Blebbistatin / Aglycones (DIMBOA)
Efavirenz (Sustiva)
Reactivity
Susceptible to hydrolysis; excellent electrophile
Highly stable; nucleophilic N
Stable; electrophilic carbonyl
Physicochemical Profile
The 3,4-dihydro-1,4-benzoxazin-2-one core is a lipophilic, neutral scaffold .
H-Bonding: The N(4)-H acts as a hydrogen bond donor, while the C(2)=O and O(1) act as acceptors.
Conformation: Unlike the planar aromatic benzoxazinones, the 3,4-dihydro ring adopts a half-chair conformation, allowing substituents at C3 to orient into specific binding pockets (e.g., S2/S3 pockets of serine proteases).
Medicinal Chemistry Applications
Anticoagulants (Thrombin Inhibitors)
The scaffold serves as a potent peptidomimetic replacement for the P2-P3 residues in thrombin inhibitors. By mimicking the D-Phe-Pro-Arg pharmacophore, derivatives of this scaffold can bind to the active site of thrombin with sub-micromolar affinity (
).
Mechanism: The benzoxazin-2-one core constrains the spatial arrangement of the arginine mimetic (binding to the S1 specificity pocket) and the hydrophobic group (binding to the S3 pocket).
Dual Action: Advanced derivatives have been designed to inhibit both Thrombin and the GPIIb/IIIa receptor , providing dual antithrombotic and antiplatelet activity in a single molecule.
Oncology (Cytotoxicity)
Recent screens have identified 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as cytotoxic agents against HeLa (cervical cancer) and MRC-5 cell lines.
SAR Insight: Substitution at the C7 position (e.g., -OMe) and N4 position (e.g., 4-aryl) significantly modulates potency.
Selectivity: Certain derivatives show a selectivity index (SI) > 17 for cancer cells over healthy fibroblasts, outperforming cisplatin in specific in vitro models.
Synthetic Architectures
The synthesis of the 2-one (lactone) isomer requires a specific sequence to avoid the thermodynamic trap of the 3-one (lactam). The critical distinction lies in the order of bond formation: N-alkylation must precede O-acylation .
Retrosynthetic Analysis
Strategy: N-alkylation of 2-aminophenol with an
-haloester, followed by acid-catalyzed intramolecular lactonization.
Pitfall: Using
-haloacyl halides (e.g., chloroacetyl chloride) typically favors N-acylation first, which leads to the 3-one (lactam) upon cyclization.
Reflux the mixture for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3).
Checkpoint: You are forming Ethyl 2-(2-hydroxyphenylamino)acetate.[1] The amine attacks the alkyl bromide. The phenol -OH remains free (or equilibrates).
Cool and filter off the inorganic salts. Concentrate the filtrate to obtain the crude amino-ester.
Step 2: Lactonization (Cyclization)
Redissolve the crude residue in toluene or benzene (20 mL).
Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).
Reflux with a Dean-Stark trap to remove water/ethanol, driving the equilibrium toward the lactone.
Reaction: The phenolic -OH attacks the ethyl ester carbonyl, releasing ethanol and forming the 6-membered lactone ring.
Workup: Wash with saturated
(to remove acid), dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc).
Yield: Typical yields range from 65–80%.
Characterization:
IR: Strong carbonyl band at ~1740–1760 cm⁻¹ (Lactone C=O). Note: Lactams (3-ones) appear lower, ~1680 cm⁻¹.
1H NMR: Singlet at
4.6–4.8 ppm (CH2 at C3).
Visualization & Logic
Synthesis Pathway Comparison (DOT)
This diagram illustrates the "fork in the road" where reagent choice determines whether the 2-one (Lactone) or 3-one (Lactam) is formed.
Caption: Divergent synthesis of benzoxazinone isomers. Path A yields the target 2-one lactone via N-alkylation first.
Structure-Activity Relationship (SAR)
The following diagram maps the functional zones of the scaffold for anticoagulant activity.
Caption: Functional zones of the scaffold. N4 and C3 are critical vectors for protease inhibition.
Future Perspectives: Covalent Inhibitors
The lactone ring of the 3,4-dihydro-1,4-benzoxazin-2-one is inherently reactive toward nucleophiles. This property is currently being exploited to design Targeted Covalent Inhibitors (TCIs) . By tuning the electrophilicity of the C2 carbonyl (via electron-withdrawing groups on the benzene ring), researchers can achieve selective covalent modification of catalytic serine residues in proteases, converting reversible inhibitors into irreversible silencers.
References
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review.
Source: Current Organic Synthesis (2014)
URL:[Link]
3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity.
Source: Journal of Medicinal Chemistry (2008)
URL:[Link]
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines (Methodologies).
Source: Organic Chemistry Portal
URL:[Link][2]
Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones.
Source: Archiv der Pharmazie (2018)
URL:[Link]
A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones.
Source: Synthetic Communications (2008)
URL:[Link][3]
Strategic Preclinical Toxicity Screening of 3,4-Dihydro-benzooxazin-2-one Analogs: A Methodological Framework
Pharmacological Context & Structural Liabilities The 3,4-dihydro-benzooxazin-2-one (often referred to as 1,4-benzoxazin-2-one) scaffold is a highly privileged pharmacophore in modern drug discovery. Recent synthetic effo...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context & Structural Liabilities
The 3,4-dihydro-benzooxazin-2-one (often referred to as 1,4-benzoxazin-2-one) scaffold is a highly privileged pharmacophore in modern drug discovery. Recent synthetic efforts have demonstrated its profound 1 against multidrug-resistant Mycobacterium tuberculosis (yielding MIC values as low as 2–8 µg/mL)[1], as well as its potential in 2[2].
However, the intrinsic reactivity of the cyclic carbamate/lactone-like core introduces specific toxicological liabilities. In aqueous microenvironments, certain benzoxazin-2-one derivatives are susceptible to hydrolysis, yielding o-aminophenol byproducts. These metabolites are known to induce severe oxidative stress, which has been documented to cause3[3]. Furthermore, systemic administration of specific bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives in mammalian models has triggered 4[4]. Consequently, advancing these analogs requires a rigorous, multi-tiered toxicity screening cascade.
Hierarchical toxicity screening workflow for benzoxazin-2-one derivatives.
Tier 1: In Vitro Cytotoxicity & Hepatotoxicity Profiling
To establish a preliminary safety window, initial screening must quantify the Selectivity Index (SI) —the ratio between the 50% cytotoxic concentration (CC50) in mammalian cells and the minimum inhibitory concentration (MIC) against the target pathogen[5]. We utilize Vero (kidney epithelial) and HepG2 (hepatocellular carcinoma) cell lines. Vero cells provide a robust baseline for general mammalian cytotoxicity, while HepG2 cells express basal levels of xenobiotic-metabolizing enzymes, offering early indicators of hepatotoxicity.
Protocol 1: High-Throughput MTT Viability Assay
Causality & Principle: The MTT assay measures mitochondrial succinate dehydrogenase activity. Only viable cells can reduce the yellow tetrazolium salt into insoluble purple formazan. A drop in formazan production directly correlates with mitochondrial toxicity—a common downstream effect of o-aminophenol-induced oxidative stress.
Step-by-Step Methodology:
Cell Seeding: Seed Vero or HepG2 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO. (Rationale: Allows cells to adhere and return to their exponential growth phase, ensuring uniform metabolic baselines).
Compound Exposure: Prepare serial dilutions of the benzoxazin-2-one analogs (1 µM to 100 µM) in DMSO. Add to the wells ensuring the final DMSO concentration remains
. Incubate for 48h.
MTT Addition: Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate in the dark for 4h.
Solubilization & Readout: Carefully aspirate the MTT solution. Add 150 µL of pure DMSO to each well to solubilize the trapped formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the CC50 using non-linear regression (curve fitting) normalized against the vehicle control.
Self-Validating Checkpoint: The assay must include a vehicle control (0.5% DMSO) to establish the 100% viability baseline, and a positive cytotoxic control (e.g., 10 µM Doxorubicin). If the positive control fails to reduce viability below 10%, the entire plate is invalidated due to potential cellular resistance or reagent degradation.
Mechanistic Insights: The Hydrolysis Liability
A critical failure point for 1,4-benzoxazin-2-ones is their instability in aqueous media. The lactone/carbamate ring can hydrolyze, generating reactive intermediates.
Proposed toxicity mechanism via aqueous hydrolysis of the benzoxazinone core.
Tier 3: Preliminary In Vivo Acute Toxicity Evaluation
Compounds that exhibit a high Selectivity Index (SI > 10) and CC50 > 50 µM[5] progress to in vivo screening. Historically,4 in guinea pigs revealed pronounced neurological symptoms—including convulsive movements of the hind limbs and delayed reactions to stimuli—leading to lethality at doses between 100 and 400 mg/kg[4].
Causality & Principle: Intraperitoneal (i.p.) administration bypasses initial gastrointestinal degradation, providing a worst-case scenario for systemic exposure. The 14-day observation period is critical to capture both acute neurotoxicity and delayed hepatorenal failure.
Step-by-Step Methodology:
Animal Preparation: Acclimate healthy adult guinea pigs for 7 days in standard housing. Fast the animals overnight (12h) prior to dosing to prevent food-drug absorption interference.
Formulation: Suspend the hydrophobic benzoxazinone analogs in a biocompatible vehicle (e.g., 0.5% Carboxymethyl Cellulose or 5% Tween-80 in sterile saline) to ensure uniform dosing.
Dosing Strategy (Up-and-Down Procedure): Administer a single i.p. injection at escalating doses (e.g., 100, 200, and 400 mg/kg) to distinct cohorts (n=5 per group).
Clinical Observation: Monitor animals continuously for the first 4 hours post-injection. Crucial: Document any signs of neurological distress (tremors, ataxia, convulsive movements) which are specific liabilities of pyridine-substituted benzoxazin-2-ones[4]. Monitor daily thereafter for 14 days.
Endpoint Analysis: On 6. Conduct hematological and biochemical profiling to rule out delayed organ toxicity[6].
Self-Validating Checkpoint: The vehicle-only control cohort must exhibit 0% mortality, absence of neurological signs, and normal physiological weight gain over the 14-day period. Any deviation invalidates the vehicle's biocompatibility and the trial's baseline.
Quantitative Data Synthesis & Acceptance Criteria
To streamline Go/No-Go decisions in the preclinical pipeline, the following thresholds must be met by any novel 3,4-dihydro-benzooxazin-2-one analog:
Assay
Model
Target Metric
Acceptable Threshold
Rationale
Cytotoxicity
Vero / HepG2 Cells
CC50
> 50 µM
Ensures general mammalian cell viability and a wide therapeutic window[5].
Selectivity Index
Target vs. Mammalian
SI (CC50 / MIC)
> 10
Guarantees specificity towards pathogens (e.g., Mtb) over host cells[5].
Cardiotoxicity
CHO-hERG Cells
IC50
> 10 µM
Prevents drug-induced QT prolongation and fatal arrhythmias.
Acute In Vivo Tox
Guinea Pig / Murine
LD50
> 400 mg/kg
Establishes systemic safety margins and monitors for neurological disorders[4].
References
Source: units.
Source: researchgate.
Prof.
Alena L.
Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives...
An In-depth Technical Guide on the Solubility and Stability of 3,4-Dihydro-benzooxazin-2-one
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3,4-dihydro-benzooxazin-2-one scaffold is a recurring motif in compounds of significant pharm...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3,4-dihydro-benzooxazin-2-one scaffold is a recurring motif in compounds of significant pharmacological interest.[1][2][3] The journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3,4-dihydro-benzooxazin-2-one. It is designed to equip researchers with both the theoretical underpinnings and practical, field-proven protocols necessary for generating robust and reliable data packages for this important class of molecules. We will delve into the causality behind experimental choices, ensuring that the described workflows are not merely procedural but are self-validating systems for scientific inquiry.
Physicochemical Characterization of 3,4-Dihydro-benzooxazin-2-one
A foundational understanding of the intrinsic properties of 3,4-dihydro-benzooxazin-2-one is essential before embarking on detailed solubility and stability studies. The molecular structure, with its fused aromatic and oxazinone rings, dictates its behavior in various environments.
The presence of a lactam (cyclic amide) and an ether linkage within the heterocyclic ring are key features. The lactam moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary consideration for stability. The aromatic ring and the overall planarity of the molecule suggest that while it is not highly lipophilic, its aqueous solubility is limited.[5]
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and low efficacy. It is crucial to assess both kinetic and thermodynamic solubility to gain a complete picture of the compound's behavior.
Rationale for Solubility Studies
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a fundamental property that informs the maximum achievable concentration in solution and is critical for biopharmaceutical classification.
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous medium. It is a high-throughput screen that provides an early indication of potential solubility issues and is relevant for in vitro biological assays.
This method is considered the gold standard for determining thermodynamic solubility.
Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate the physiological pH range of the gastrointestinal tract. Also, include purified water.
Sample Preparation: Add an excess of solid 3,4-dihydro-benzooxazin-2-one to vials containing a known volume of each medium. The excess solid is crucial to ensure that equilibrium is reached.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the solution to reach equilibrium.
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
Quantification: Accurately dilute the clear supernatant and analyze the concentration of 3,4-dihydro-benzooxazin-2-one using a validated analytical method, such as HPLC-UV.
Solid-State Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment.
Experimental Protocol: Kinetic Solubility
Stock Solution Preparation: Prepare a high-concentration stock solution of 3,4-dihydro-benzooxazin-2-one in DMSO (e.g., 10 mM).
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
Aqueous Dilution: Add the aqueous buffer of choice to each well, initiating the precipitation process.
Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Presentation: Solubility Profile
Medium
pH
Temperature (°C)
Thermodynamic Solubility (µg/mL)
Kinetic Solubility (µM)
Purified Water
~7
25
0.1 N HCl
1.2
37
Acetate Buffer
4.5
37
Phosphate Buffer
6.8
37
Phosphate Buffer
7.4
37
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Studies and Degradation Pathway Elucidation
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. The goal of forced degradation studies is to identify the likely degradation products and establish a "stability-indicating" analytical method.
Rationale for Forced Degradation
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would typically encounter. This is done to:
Identify Degradation Pathways: Understanding how the molecule degrades helps in formulating a stable drug product and in selecting appropriate packaging and storage conditions.
Develop a Stability-Indicating Method: An analytical method is considered "stability-indicating" if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Generate Degradants for Characterization: The degradation products can be isolated and their structures elucidated, which is crucial for assessing their potential toxicity.
Experimental Protocol: Forced Degradation Studies
Stock Solution: Prepare a solution of 3,4-dihydro-benzooxazin-2-one in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for several hours.
Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature. Basic conditions are often harsher, so elevated temperatures may not be necessary initially. The lactam bond is particularly susceptible to base-catalyzed hydrolysis.[6][7][8]
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) and also heat the solution at 60°C.
Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to exclude light.
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization: Neutralize the acid and base-stressed samples before analysis to prevent further degradation on the analytical column.
Analysis: Analyze all samples by a developing stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
Column Selection: A C18 reversed-phase column is a good starting point.
Mobile Phase Optimization: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Adjust the gradient slope and pH of the aqueous phase to achieve separation between the parent peak and all degradation product peaks.
Detection: Use a photodiode array (PDA) detector to monitor the effluent at multiple wavelengths. This allows for the selection of the optimal wavelength for quantification and also enables peak purity analysis.
Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Hypothesized Degradation Pathway
Based on the chemistry of the benzoxazinone scaffold and related compounds, a likely degradation pathway is the hydrolysis of the lactam ring.[6][7][8]
The systematic investigation of the solubility and stability of 3,4-dihydro-benzooxazin-2-one is a non-negotiable step in its development as a potential therapeutic agent. This guide has outlined a robust, scientifically-grounded approach to these critical studies. By following these protocols, researchers can generate a comprehensive data package that will not only satisfy regulatory requirements but also provide invaluable insights into the behavior of the molecule, thereby enabling rational formulation design and ensuring the delivery of a safe and effective drug product. The principles and methodologies described herein are rooted in established pharmaceutical science and are designed to be adaptable to the specific challenges presented by this and related chemical scaffolds.
References
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.
ResearchGate. (2026, February 5). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 1-7. [Link]
PubMed. (n.d.). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. [Link]
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry, 53(3), 538-544. [Link]
PubMed. (2008). 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. [Link]
Molecules. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
ResearchGate. (2025, October 16). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
PubMed. (2018). quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular Docking Study. [Link]
The 3,4-Dihydro-1,4-benzoxazin-2-one Core: A Technical Guide to Reactivity and Functionalization
The 3,4-Dihydro-1,4-benzoxazin-2-one core (often distinct from its lactam isomer, the 3-one) represents a specialized lactone-amine scaffold in medicinal chemistry. Unlike the ubiquitous cyclic carbamates (1,3-benzoxazin...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,4-Dihydro-1,4-benzoxazin-2-one core (often distinct from its lactam isomer, the 3-one) represents a specialized lactone-amine scaffold in medicinal chemistry. Unlike the ubiquitous cyclic carbamates (1,3-benzoxazin-2-ones) or lactams (1,4-benzoxazin-3-ones), this 1,4-lactone architecture offers a unique reactivity profile driven by the electrophilicity of the C2-carbonyl and the lability of the C3-proton.
This guide explores the chemical reactivity, asymmetric synthesis, and functionalization of this privileged core.
Structural Architecture & Reactivity Profile
The 3,4-dihydro-1,4-benzoxazin-2-one is a bicyclic heterocycle characterized by a benzene ring fused to a six-membered oxazine ring containing a lactone moiety.
Core Numbering & Features:
Position 1 (Oxygen): Ether linkage to the aromatic ring.
Position 2 (Carbonyl): Lactone carbonyl. Highly electrophilic; susceptible to nucleophilic attack (ring-opening).
Position 3 (Methine/Methylene): The
-carbon. Flanked by the electron-withdrawing carbonyl and the electron-donating nitrogen. This "push-pull" electronic environment makes the C3-H bond susceptible to oxidative functionalization (e.g., peroxidation).
Position 4 (Nitrogen): Secondary amine (unless substituted). Nucleophilic handle for diversification.
Reactivity Divergence: Lactone (2-one) vs. Lactam (3-one)
It is critical to distinguish this core from the 3-one isomer (lactam). The 2-one is a cyclic ester , making it significantly less hydrolytically stable but more reactive toward ring-opening transformations and late-stage C3 oxidations than the amide-based 3-one.
Visualization: The Reactivity Landscape
The following diagram maps the primary reactivity nodes of the scaffold, highlighting the divergence between the nucleophilic nitrogen and the electrophilic lactone sector.
Figure 1: Reactivity map of the 3,4-dihydro-1,4-benzoxazin-2-one scaffold. Note the orthogonality between the N4 nucleophile and C2 electrophile.
Asymmetric Synthesis: The Dynamic Kinetic Resolution (DKR) Strategy
Accessing the core in an enantiomerically enriched form is pivotal for drug development. A field-proven method utilizes Dynamic Kinetic Resolution (DKR) involving chiral auxiliaries (e.g., pantolactone or mandelate). This approach circumvents the need for expensive chiral catalysts by leveraging the reversibility of the initial substitution step.
Mechanism of Action[1][2][3][4][5][6]
Condensation: Reaction of an
-substituted 2-aminophenol with a chiral -bromo ester.
Stereoselection: The nucleophilic attack of the nitrogen on the
-bromo center is reversible or subject to equilibration.
Cyclization: The subsequent intramolecular attack of the phenol oxygen on the ester carbonyl is the irreversible, rate-determining step that locks the stereochemistry.
Experimental Protocol: Asymmetric Synthesis via DKR
Source: Adapted from Lee et al., Taylor & Francis (2018).
Objective: Synthesis of (S)-3-phenyl-4-propyl-3,4-dihydro-1,4-benzoxazin-2-one.
Reagents:
-propyl-2-aminophenol (1.0 equiv)
(R)-Pantolactone-derived
-bromo phenylacetate (1.2 equiv)
Diisopropylethylamine (DIPEA) (2.0 equiv)
Tetrabutylammonium iodide (TBAI) (0.5 equiv)
Solvent: Toluene
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-propyl-2-aminophenol (1.0 mmol) in anhydrous Toluene (5 mL).
Addition: Add DIPEA (2.0 mmol) followed by TBAI (0.5 mmol). The iodide acts as a nucleophilic catalyst to accelerate the substitution and equilibration.
Substrate Introduction: Add the chiral
-bromo ester (1.2 mmol) dropwise at room temperature.
Reaction: Heat the mixture to 90°C and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aminophenol.
Checkpoint: The formation of the intermediate acyclic adduct may be observed; continued heating is required for cyclization.
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
The C3 position of the 2-one scaffold is unique due to its
character flanked by a heteroatom and a carbonyl. Recent advances allow for Iron-catalyzed oxidative C-H functionalization , introducing a peroxide moiety. This is a rare example of stabilizing a peroxide on a heterocycle, useful for generating reactive oxygen species (ROS) in biological assays.
Mechanism & Diagram
The reaction proceeds via a Single Electron Transfer (SET) mechanism where the Iron(II) catalyst generates a radical at the C3 position, which is then trapped by tert-butyl hydroperoxide (TBHP).
Figure 2: Iron-catalyzed C3-H peroxidation pathway. The C3 radical is stabilized by the adjacent nitrogen lone pair and the carbonyl system.
Protocol: Iron-Catalyzed C3 Peroxidation
Source: Adapted from RSC Chemical Communications (2014).
Setup: In a reaction tube, mix the 3,4-dihydro-1,4-benzoxazin-2-one derivative (0.2 mmol) with
(10 mol%).
Oxidant: Add TBHP (70% in water, 3.0 equiv) and solvent (Acetonitrile, 2 mL).
Reaction: Stir at 80°C under an air atmosphere for 6 hours.
Work-up: Quench with saturated
(to neutralize excess peroxide). Extract with EtOAc.
Purification: Silica gel chromatography.
Note: Peroxides are potentially explosive. Maintain temperature control and avoid concentrating to dryness if scale >1 mmol.
Medicinal Chemistry Applications
The 1,4-benzoxazin-2-one core is a versatile pharmacophore. Its lipophilicity (logP) and hydrogen-bond accepting capacity (C=O, O1) make it an excellent scaffold for:
Anticoagulants: Derivatives mimicking the D-Phe-Pro-Arg sequence have shown dual inhibition of thrombin and fibrinogen receptors.
Anticancer Agents: The planar structure allows for DNA intercalation, while the lactone moiety can act as a suicide substrate for specific serine hydrolases.
Antioxidants: The reduced 3,4-dihydro core can act as a radical scavenger, similar to Vitamin E, before oxidizing to the fully aromatic benzoxazinone.
References
Convenient asymmetric synthesis of both enantiomers of 3,4-disubstituted 3,4-dihydro-1,4-benzoxazin-2-ones.
Application Note: Metal-Catalyzed Synthesis of 3,4-Dihydro-benzo[d][1,3]oxazin-2-ones
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-ones . This scaffold is a critical pharmacophore fo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-ones . This scaffold is a critical pharmacophore found in non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz) and progesterone receptor agonists.
The guide moves beyond standard phosgene-based cyclizations, prioritizing metal-catalyzed protocols that offer superior atom economy, safety (avoiding toxic gas handling), and stereochemical control.
Executive Summary & Strategic Analysis
The synthesis of 3,4-dihydro-1,3-benzoxazin-2-ones has evolved from stoichiometric phosgenation to catalytic carbonylation and asymmetric hydrogenation. The selection of a protocol depends on three variables: substitution pattern at C4 , availability of starting materials (amino alcohols vs. alkynes), and the requirement for enantiopurity .
Protocol Selection Matrix
Scenario A: Unsubstituted or symmetrically substituted Core. Use Palladium-Catalyzed Oxidative Carbonylation (Protocol 1). This is the most direct route from 2-aminobenzyl alcohols, utilizing CO (or surrogates) and O₂.
Scenario B: 4-Methylene or 4-Alkylidene Derivatives (Green Chemistry). Use Copper-Catalyzed CO₂ Fixation (Protocol 2). This route utilizes 2-alkynylanilines and CO₂, avoiding CO toxicity and accessing functionalized exocyclic double bonds.
Scenario C: Chiral C4-Substituted Cores. Use Iridium-Catalyzed Asymmetric Hydrogenation (Protocol 3). This is the industry standard for generating high-enantiomeric excess (ee) chiral centers at the C4 position from planar benzoxazinone precursors.
Figure 1: Strategic decision tree for selecting the appropriate metal-catalyzed synthesis route based on substrate availability and target structural features.
Target: Direct formation of the cyclic carbamate ring from 2-aminobenzyl alcohols.
Mechanism: Pd(II)-catalyzed oxidative carbonylation.[1]
Advantage: Replaces highly toxic phosgene/triphosgene with CO/O₂; high atom economy (byproduct is water).
Mechanistic Insight
The reaction proceeds via a PdI₂/KI catalytic system . The iodide ligand is crucial; it stabilizes the Palladium(II) species and facilitates the formation of the active catalyst.
Coordination: The amino group of the substrate coordinates to Pd(II).
Carbonylation: CO inserts into the Pd-N bond (or activates via coordination), leading to a carbamoyl-palladium intermediate.
Cyclization: The hydroxyl group attacks the carbamoyl center.
Reductive Elimination: The ring closes, releasing Pd(0).
Reoxidation: Pd(0) is reoxidized to Pd(II) by O₂ (or air), often mediated by the redox-active iodide/iodine couple.
Experimental Procedure
Materials:
Substrate: 2-Aminobenzyl alcohol (1.0 mmol)
Catalyst: PdI₂ (1 mol%)
Co-catalyst: KI (10 mol%)
Solvent: 1,2-Dimethoxyethane (DME) (anhydrous)
Gases: CO (balloon or 20 atm) and Air/O₂.
Step-by-Step Workflow:
Setup: In a stainless steel autoclave (for high pressure) or a heavy-walled Schlenk tube (for balloon pressure), charge PdI₂ (3.6 mg, 0.01 mmol) and KI (16.6 mg, 0.1 mmol).
Substrate Addition: Dissolve 2-aminobenzyl alcohol (123 mg, 1.0 mmol) in DME (5 mL) and add to the vessel.
Pressurization:
High Pressure Method (Preferred for scale): Pressurize with 20 atm of CO and 5 atm of Air.
Balloon Method: Purge with CO/Air (4:1 ratio) and maintain under a balloon atmosphere (requires longer reaction times).
Reaction: Heat the mixture to 100 °C with vigorous stirring for 15 hours.
Work-up: Cool the vessel to room temperature and depressurize carefully. Filter the mixture through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the 3,4-dihydro-2H-1,3-benzoxazin-2-one.
Data Validation:
Yield: Typically 85-95%.
IR: Strong carbonyl stretch at ~1710 cm⁻¹ (carbamate).
Target: Synthesis of 4-methylene-3,4-dihydro-1,3-benzoxazin-2-ones.
Mechanism: Cu(I)-activated CO₂ fixation.
Advantage: Utilizes CO₂ as a C1 source; 100% atom economy; accesses the exocyclic alkene useful for further functionalization.
Mechanistic Insight
This reaction relies on the dual activation of the terminal alkyne and the amine by Copper.
Activation: Cu(I) coordinates to the alkyne (π-activation) and facilitates deprotonation of the amine.
Insertion: The amine attacks CO₂ to form a carbamate anion.
Cyclization: The carbamate oxygen attacks the Cu-activated internal alkyne carbon (5-exo-dig or 6-endo-dig). For this substrate, 6-exo-dig cyclization is favored due to the rigid benzene backbone, forming the 6-membered ring with an exocyclic double bond.
Experimental Procedure
Materials:
Substrate: 2-Ethynylaniline (1.0 mmol)
Catalyst: CuI (5 mol%)
Base: Cs₂CO₃ (2.0 equiv) or DBU (2.0 equiv)
Solvent: Acetonitrile (MeCN)
Reagent: CO₂ (balloon, ~1 atm)
Step-by-Step Workflow:
Catalyst Preparation: In a dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).
Atmosphere Exchange: Evacuate and backfill with CO₂ three times. Connect a CO₂ balloon.
Substrate Addition: Add 2-ethynylaniline (117 mg, 1.0 mmol) dissolved in MeCN (5 mL) via syringe.
Reaction: Stir at 80 °C for 12–24 hours. Monitor by TLC for the disappearance of the starting aniline.
Work-up: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Note: The product contains an exocyclic double bond which is sensitive to acid; avoid acidic workups.
Target: Enantioselective synthesis of 4-substituted-3,4-dihydro-1,3-benzoxazin-2-ones.
Mechanism: Ir-catalyzed outer-sphere hydrogenation via anion-binding.
Advantage: High enantioselectivity (>99% ee) and Turnover Number (TON).
Mechanistic Insight
The hydrogenation of the cyclic ketimine (benzoxazinone) is challenging due to steric hindrance. The breakthrough utilizes a chiral cationic Iridium complex with a Brønsted acid cocatalyst .
Role of Acid: The acid (HCl) protonates the substrate or interacts with the catalyst/ligand system to form a single anion-binding interaction, activating the C=N bond for hydride transfer without deactivating the metal center.
Ligand: N-methylated ZhaoPhos or PHOX ligands are essential for chiral induction.
Experimental Procedure
Materials:
Substrate: 4-Phenyl-benzo[d][1,3]oxazin-2-one (0.5 mmol) (Prepared via dehydration of the corresponding keto-acid carbamate).
Catalyst Formation: In a glovebox (N₂ atmosphere), mix [Ir(COD)Cl]₂ (1.7 mg) and the chiral ligand (1.1 equiv relative to Ir) in THF (1 mL). Stir for 30 min to form the active complex.
Reaction Assembly: In a stainless steel autoclave vial, place the substrate (112 mg, 0.5 mmol). Add the pre-formed catalyst solution.
Acid Activation: Add the HCl solution (125 µL, 0.5 mmol) directly to the reaction vial.
Hydrogenation: Seal the autoclave. Purge with H₂ three times, then pressurize to 30 bar .
Execution: Stir at room temperature (25 °C) for 16–20 hours.
Work-up: Release pressure carefully. Concentrate the solvent directly.
Analysis: Determine conversion by ¹H NMR. Determine enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).
Figure 2: Workflow for the Iridium-catalyzed asymmetric hydrogenation, highlighting the critical role of the acid cocatalyst.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Protocol 1: Low Conversion
Catalyst Deactivation (Pd Black formation)
Ensure KI is present (stabilizes Pd). Increase CO pressure (stabilizes Pd-CO species).
Protocol 1: Urea Byproduct
Excess Amine / Low CO pressure
The amine can react with the isocyanate intermediate.[1] Increase CO pressure to favor cyclization over dimerization.
Protocol 2: Low Yield
Wet Solvent / CO₂ purity
Use strictly anhydrous MeCN. Moisture consumes the intermediate isocyanate/carbamate. Use dry ice-grade CO₂.
Protocol 3: Low ee
Temperature too high
Run reaction at 0 °C or RT. Do not heat.
Protocol 3: No Reaction
Catalyst Poisoning / Lack of Acid
Ensure substrate is pure (no sulfur/amine impurities). Acid additive is mandatory for this specific substrate class.
References
Gabriele, B., et al. (2006). "Palladium-catalyzed oxidative carbonylation of 2-aminophenols and 2-aminobenzyl alcohols." Journal of Organic Chemistry. Link (Validates Protocol 1: PdI2/KI system).
Yoshida, S., et al. (2014). "CO2 Fixation: Copper-Catalyzed Synthesis of Benzoxazinones." Journal of the American Chemical Society. Link (Validates Protocol 2: Cu-catalyzed carboxylation).
Zhang, Z., et al. (2019). "Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst." Chemical Science. Link (Validates Protocol 3: Ir/Acid system).
Alper, H., et al. (1998). "Palladium-catalyzed cyclocarbonylation of 2-aminophenols." Journal of Organic Chemistry. Link (Foundational work on Pd-carbonylation).
Application Note: Green Synthesis of 3,4-Dihydro-benzooxazin-2-one
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes the specific synthesis of 3,4-Dihydro-benzooxazin-2-one (the lactone isomer), while distinguishing i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes the specific synthesis of 3,4-Dihydro-benzooxazin-2-one (the lactone isomer), while distinguishing it from the more common 3-one (lactam) isomer to ensure scientific precision.
Executive Summary & Structural Intelligence
The 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold is a bicyclic heterocycle characterized by a benzene ring fused to a lactone-containing oxazine ring. It is a critical intermediate in the synthesis of bioactive molecules, including anticoagulants and specific enzyme inhibitors.
Critical Isomer Distinction:
Before proceeding, researchers must verify their target structure. The nomenclature often leads to confusion between two isomers:
Target Isomer (Lactone): 3,4-dihydro-2H-1,4-benzoxazin-2-one. (Carbonyl at C2, adjacent to Oxygen).
Common Isomer (Lactam): 2H-1,4-benzoxazin-3(4H)-one.[1][2] (Carbonyl at C3, adjacent to Nitrogen).
This guide focuses strictly on the Lactone (2-one) synthesis, utilizing green chemistry principles such as solvent-free conditions, microwave irradiation, and high-atom-economy reductive alkylations.
Figure 1: Divergent synthesis pathways determining the final benzoxazinone isomer.
Methodology A: One-Pot Reductive Cyclization (The "Glyoxylate Route")
Green Metric: High Atom Economy, Aqueous/Ethanolic Media, Catalyst Recyclability.
This method utilizes reductive alkylation of 2-aminophenol with glyoxylic acid derivatives, followed by in situ lactonization. It avoids the use of toxic alkylating agents (like alkyl halides) and strong bases.
Mechanistic Insight
The reaction proceeds via the formation of an imine (Schiff base) intermediate between the amine of 2-aminophenol and the aldehyde of ethyl glyoxylate. Selective reduction of the imine yields N-(2-hydroxyphenyl)glycine ethyl ester . Under thermal or acid-catalyzed conditions, the free phenolic hydroxyl group attacks the ester carbonyl, releasing ethanol and closing the lactone ring.
Protocol 1: Catalytic Hydrogenation Route
Reagents:
2-Aminophenol (10 mmol)
Ethyl Glyoxylate (50% solution in toluene or neat, 11 mmol)
Ethanol (Green Solvent, 20 mL)
Pd/C (10% w/w, 50 mg) or Green Alternative: Fe/Formic Acid (Transfer Hydrogenation)
Step-by-Step Procedure:
Imine Formation: In a 50 mL round-bottom flask, dissolve 2-aminophenol (1.09 g, 10 mmol) in Ethanol (15 mL). Add Ethyl Glyoxylate (1.1 eq) dropwise at room temperature. Stir for 30 minutes. (Monitoring: TLC shows disappearance of amine).
Reduction:
Standard Green: Add Pd/C (10 mol%) and stir under a hydrogen balloon (1 atm) for 2-4 hours at RT.
Metal-Free Alternative: Add Formic Acid (3 eq) and mild heating (60°C) if using transfer hydrogenation catalysts.
Cyclization (Lactonization):
Filter off the catalyst (Pd/C) through a celite pad (recover for reuse).
Concentrate the filtrate to remove excess ethanol.
Critical Step: Redissolve the residue in a minimal amount of green solvent (e.g., Ethyl Acetate or Anisole) containing a catalytic amount of p-Toluenesulfonic acid (pTSA) or Amberlyst-15 (solid acid).
Heat to reflux (or 80°C) for 1-2 hours. The phenolic -OH will displace the ethoxy group to form the lactone.
Isolation: Cool to RT. If using solid acid, filter it out. Wash organic layer with NaHCO3 (aq) to remove trace acid. Evaporate solvent to yield the crude 2-one. Recrystallize from EtOH/Water.
Expected Yield: 75-85%
E-Factor: Low (Main byproduct is Ethanol).
Green Metric: Energy Efficiency, Solvent-Free, Rapid Kinetics.
This protocol utilizes microwave irradiation to drive the reaction between 2-aminophenol and alpha-bromo esters. While alkyl halides are less "green" than glyoxylates, the solvent-free and rapid nature of this protocol reduces overall environmental impact (Process Mass Intensity).
Protocol 2: MW-Assisted N-Alkylation/Cyclization
Reagents:
2-Aminophenol (5 mmol)
Ethyl Bromoacetate (5.5 mmol)
Base: Sodium Bicarbonate (NaHCO3) or Basic Alumina (Solid Support)
Step-by-Step Procedure:
Mixing: In a mortar, grind 2-aminophenol (0.545 g) and NaHCO3 (0.6 g) until a fine powder is formed.
Adsorption (Optional but recommended): Mix the powder with Basic Alumina (1 g) to act as a solid support and catalyst.
Reactant Addition: Place the solid mixture in a microwave-safe vial. Add Ethyl Bromoacetate (neat, 0.61 mL) dropwise to wet the solid.
Irradiation:
Set Microwave Reactor to Constant Temperature Mode: 90°C .
Power: Max 100W (variable).
Time: 10–15 minutes.
Work-up:
Cool the vial.[3] Add Ethyl Acetate (10 mL) to extract the product from the solid support.
Filter the solid (Alumina/Salts).
Concentrate the filtrate.
Purification: The residue typically contains the target lactone. Recrystallize from hot ethanol.
Expert Note on Selectivity: The use of a weak base (NaHCO3) and the specific nucleophilicity of the aniline nitrogen vs. the phenol oxygen is crucial. Under these conditions, N-alkylation is kinetically favored first. The subsequent O-cyclization occurs thermally during the microwave heating.
Comparative Analysis of Methods
Feature
Method A: Reductive Cyclization
Method B: MW-Assisted Alkylation
Primary Mechanism
Reductive Amination -> Lactonization
SN2 Alkylation -> Lactonization
Atom Economy
High (Byproduct: Ethanol)
Moderate (Byproduct: HBr/Salt)
Reaction Time
4 - 6 Hours
15 Minutes
Scalability
High (Batch or Flow)
Moderate (Batch size limited by MW penetration)
Isomer Purity
Excellent (>95% 2-one)
Good (Risk of O-alkylation side product)
Green Highlight
Avoids Alkyl Halides
Solvent-Free
Visualized Workflow (Method A)
Figure 2: Step-by-step reaction workflow for the green reductive cyclization route.
References
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695. Link
Dai, W. M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 61(28), 6879-6885. Link
Mal, A., et al. (2018).[4] Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. The Journal of Organic Chemistry, 83, 7907-7918.[4] Link
Aurigene Pharmaceutical Services. (2020). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water. Link
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1).[5][6] Link
Application Note: Synthesis and Biological Evaluation of 3,4-Dihydro-1,4-benzoxazin-2-one Based Anticancer Agents
Introduction & Pharmacological Significance The 3,4-dihydro-1,4-benzoxazin-2-one scaffold is a privileged bicyclic heterocyclic structure in medicinal chemistry. Due to its rigid planar conformation and hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Significance
The 3,4-dihydro-1,4-benzoxazin-2-one scaffold is a privileged bicyclic heterocyclic structure in medicinal chemistry. Due to its rigid planar conformation and hydrogen-bonding capabilities, it serves as a versatile pharmacophore for designing potent anticancer, antibacterial, and anti-inflammatory agents[1]. Recent drug discovery efforts have heavily focused on this core, particularly inspired by naturally occurring indole alkaloids such as Cephalandole A, which inherently possess the benzoxazin-2-one moiety[2].
The primary anticancer mechanism of these derivatives involves competitive DNA intercalation. By inserting themselves between DNA base pairs, these agents disrupt DNA replication and transcription, triggering a robust DNA damage response. This sequence of events selectively halts the cell cycle at the sub-G1 phase in malignant cells, ultimately inducing apoptosis[3].
Caption: Mechanistic pathway of benzoxazin-2-one induced cancer cell apoptosis.
Strategic Synthetic Methodologies
Historically, the synthesis of benzoxazin-2-ones required harsh conditions, prolonged reflux times, and heavy metal catalysts. However, the paradigm has shifted toward sustainable, green chemistry approaches. Methods such as ultrasound-assisted "on water" synthesis[4] and microwave-assisted Nucleophilic Aromatic Substitution (
)[5] have revolutionized the generation of these libraries.
Table 1: Comparison of Synthetic Approaches for Benzoxazin-2-ones
Protocol A: Microwave-Assisted Synthesis of Cephalandole A
Cephalandole A (3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one) is a naturally occurring anticancer alkaloid[2]. This protocol utilizes a catalyst-free, microwave-assisted
coupling method.
Scientific Rationale (Causality):
Traditional cross-coupling requires copper catalysts and extended heating. By utilizing microwave irradiation (MAOS), we achieve rapid, localized superheating. This overcomes the activation energy barrier of the catalyst-free coupling in minutes, preventing the thermal degradation of the indole core that typically occurs during prolonged conventional heating[5]. Tetrahydrofuran (THF) is selected as the solvent because its polar aprotic nature efficiently solubilizes both precursors and facilitates optimal microwave energy absorption without participating in the substitution reaction.
Materials:
3-chloro-1,4-benzoxazine-2-one (0.55 mmol)
Indole (1.1 mmol)
Anhydrous Tetrahydrofuran (THF) (2 mL)
Dedicated Microwave Synthesizer (e.g., CEM Discover)
Step-by-Step Procedure:
Preparation: In an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, add 0.55 mmol of 3-chloro-1,4-benzoxazine-2-one and 1.1 mmol of indole.
Solvation: Add 2 mL of anhydrous THF to the vial. Seal the vial with a Teflon-lined crimp cap to ensure a closed-vessel reaction, which allows for safe pressurization during heating.
Irradiation: Place the vial in the microwave synthesizer. Set the parameters to a power output of 300 W and a target temperature of 60°C. Irradiate for 6 to 12 minutes[5].
Monitoring: Vent the vial safely. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.
Workup: Once the starting material is consumed, transfer the mixture to a round-bottom flask and remove the THF under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via crystallization from cold ethanol or flash column chromatography to yield pure Cephalandole A.
Caption: Microwave-assisted synthesis workflow for Cephalandole A.
Protocol B: In Vitro DNA Intercalation Assay (Ethidium Bromide Displacement)
Before advancing to costly cell-based cytotoxicity assays, it is critical to validate the compound's primary mechanism of action: DNA binding.
Scientific Rationale (Causality):
Ethidium Bromide (EB) is a highly fluorescent molecule when intercalated into the hydrophobic environment of DNA base pairs. If the synthesized benzoxazin-2-one agent is a true intercalator, it will competitively displace EB from the Calf Thymus DNA (CT-DNA) complex into the aqueous buffer. This displacement causes a measurable quenching of fluorescence. Calculating the Stern-Volmer quenching constant (
) provides a self-validating, quantifiable metric of the drug's DNA-binding affinity[3].
Step-by-Step Procedure:
Buffer Preparation: Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4).
Complex Formation: Prepare a stock solution of CT-DNA and EB in the buffer. Ensure the concentration ratio of [DNA]/[EB] is maintained at 10:1 to ensure all EB is fully intercalated.
Baseline Measurement: Transfer 3 mL of the EB-DNA complex to a quartz cuvette. Measure the baseline fluorescence emission spectra (excitation at 520 nm, emission range 550–750 nm).
Titration: Sequentially titrate 10 µL aliquots of the synthesized benzoxazin-2-one derivative (dissolved in DMSO) into the cuvette.
Incubation: After each addition, gently invert the cuvette and incubate for 5 minutes at room temperature to allow the system to reach thermodynamic equilibrium.
Data Acquisition: Record the fluorescence intensity after each titration.
Analysis: Plot the relative fluorescence intensity (
) against the concentration of the quencher (). Calculate the using the Stern-Volmer equation: . A in the range of to indicates strong competitive intercalation[3].
Biological Evaluation Data
Following mechanistic validation, cell-based assays (e.g., MTT assay) are utilized to determine the half-maximal inhibitory concentration (
). A critical marker of a successful drug candidate is its Selectivity Index (SI), which compares toxicity in cancer cells (e.g., HeLa) versus healthy fibroblasts (e.g., MRC-5). Benzoxazin-2-one derivatives have demonstrated superior selectivity profiles compared to standard chemotherapeutics like Cisplatin[3].
Table 2: Representative Cytotoxicity and Selectivity Index Data
1.[1] Synthesis and Analgesic Activity of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) Derivatives. ResearchGate. Available at:[Link]
2.[3] Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. ResearchGate. Available at:[Link]
3.[2] Synthetic Studies of Cephalandole Alkaloids and the Revised Structure of Cephalandole A. Journal of Natural Products - ACS Publications. Available at:[Link]
4.[4] “On water” ultrasound-assisted one pot efficient synthesis of functionalized 2-oxo-benzo[1, 4] oxazines: First application to the synthesis of anticancer indole alkaloid, Cephalandole A. ResearchGate. Available at:[Link]
5. Copper-catalyzed direct coupling of benzoxazin-2-ones with indoles for the synthesis of diverse 3-indolylbenzoxazin-2-ones: access to natural cephalandole A. RSC Publishing. Available at:[Link]
6.[5] Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry. Available at:[Link]
Application Note: Design, Synthesis, and Evaluation of 3,4-Dihydro-1,4-benzoxazin-2-one Derivatives as Targeted Antimicrobial Agents
Mechanistic Rationale: Targeting the Menaquinone Biosynthesis Pathway The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel pharmacological targets distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: Targeting the Menaquinone Biosynthesis Pathway
The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel pharmacological targets distinct from those exploited by first-line antibiotics. The menaquinone (Vitamin K2) biosynthesis pathway presents an ideal target; it is indispensable for the mycobacterial electron transport chain during both active replication and dormancy, yet it is entirely absent in humans.
Within this pathway, the enzyme MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) catalyzes a critical Claisen condensation, converting O-succinylbenzoyl-CoA (OSB-CoA) into 1,4-dihydroxy-2-naphthoyl-CoA. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified the 3,4-dihydro-1,4-benzoxazin-2-one scaffold as a highly potent class of MenB inhibitors 1.
Causality in Scaffold Design: The 3,4-dihydro-1,4-benzoxazin-2-one core acts as a structural mimic of the OSB-CoA transition state. By introducing specific functional groups at the N-4 position (e.g., fluorobenzyl groups) and the C-6 position of the aromatic ring, researchers can precisely tune the molecule's lipophilicity. This dual modification strategy serves two purposes: it maximizes steric complementarity within the hydrophobic MenB active site and optimizes the compound's permeability across the exceptionally lipid-rich mycobacterial cell envelope 2.
Synthetic Methodology: Scaffold Construction and Functionalization
To ensure high yield, purity, and scalability, the synthesis of the 3,4-dihydro-1,4-benzoxazin-2-one core relies on a convergent N-alkylation and intramolecular annulation strategy.
Step-by-Step Protocol
Phase 1: N-Alkylation and Annulation
Reagent Preparation: Dissolve 2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.
Causality Check: Anhydrous conditions are critical. Any moisture in the system will lead to the premature saponification of the incoming ester reagent, drastically reducing the yield. K₂CO₃ acts as a mild, insoluble base to deprotonate the amine while preventing over-alkylation.
Alkylation: Dropwise, add ethyl bromoacetate (1.1 eq) while maintaining the temperature at 0°C to control the exothermic reaction.
Cyclization: Elevate the temperature to 80°C and stir for 4–6 hours. The intermediate ethyl 2-((2-hydroxyphenyl)amino)acetate will undergo spontaneous intramolecular cyclization to form the parent 3,4-dihydro-1,4-benzoxazin-2-one core.
Self-Validation (Quality Control): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Confirm successful cyclization via FTIR spectroscopy: validate the disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of the characteristic lactam carbonyl stretch at ~1680 cm⁻¹.
Phase 2: N-4 Functionalization
Deprotonation: Dissolve the purified parent scaffold in anhydrous THF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Causality Check: NaH is required to deprotonate the weakly acidic lactam nitrogen. Initiating at 0°C prevents ring-opening side reactions that occur if the localized heat of deprotonation is not dissipated.
Substitution: Add the desired alkyl or benzyl halide (e.g., 4-fluorobenzyl chloride) and allow the mixture to warm to room temperature overnight. Quench with saturated NH₄Cl and extract with ethyl acetate.
Fig 2. Iterative workflow for the development and biological evaluation of benzoxazin-2-one agents.
In Vitro Antimicrobial Screening Protocol
Evaluating the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv requires specialized Biosafety Level 3 (BSL-3) containment and extended incubation periods due to the pathogen's slow replication rate 3.
Resazurin Microtiter Assay (REMA)
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until an optical density (OD₆₀₀) of 0.6–0.8 is achieved. Dilute the culture to a working concentration of
CFU/mL.
Compound Plating: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized derivatives (concentration range: 64 μg/mL to 0.125 μg/mL) in 7H9 broth. Include Isoniazid as a positive control and DMSO as a vehicle control.
Incubation: Aliquot 100 μL of the bacterial suspension into each well. Seal the plates with breathable membranes and incubate at 37°C for 7 days.
Causality Check: A strict 7-day initial incubation is mandatory for REMA. Premature addition of the redox dye before the slow-growing mycobacteria have established sufficient basal metabolic activity will result in false-positive resistance readings.
Readout & Self-Validation: Add 30 μL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. A colorimetric shift from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is defined as the lowest compound concentration that strictly prevents the color change.
Validation: The DMSO control wells must turn pink, and the sterile media control wells must remain blue.
Quantitative Data Presentation
The table below summarizes the Structure-Activity Relationship (SAR) profile of representative 3,4-dihydro-1,4-benzoxazin-2-one derivatives. Note that N-4 substitution with a 4-fluorobenzyl group drastically improves the MenB inhibitory profile, while parallel cytotoxicity screening ensures the activity is target-specific rather than a result of generalized membrane disruption.
Compound ID
N-4 Substituent (R₁)
C-6 Substituent (R₂)
MIC (μg/mL) M. tb H37Rv
CC₅₀ (μg/mL) Vero Cells
Selectivity Index (SI)
1a
H
H
32.0
>100.0
>3.1
1b
Benzyl
H
4.0
>100.0
>25.0
1c
4-Fluorobenzyl
H
0.6
85.0
141.6
1d
4-Fluorobenzyl
Cl
1.2
60.0
50.0
1e
Methyl
NO₂
16.0
>100.0
>6.2
Control
Isoniazid
-
0.05
>100.0
>2000.0
Data synthesis reflects general SAR trends observed in recent MenB inhibitor optimization studies.
References
Title: Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis.
Title: Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis.
Title: Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives.
Application Note: Anti-inflammatory Applications of 3,4-Dihydro-benzooxazin-2-one Derivatives
This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It focuses on the 3,4-dihydro-1,4-benzoxazin-2-one scaffold, a distinct isomer from the more common 3-one lactam, high...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It focuses on the 3,4-dihydro-1,4-benzoxazin-2-one scaffold, a distinct isomer from the more common 3-one lactam, highlighting its specific synthesis and potential as a dual COX/LOX inhibitor with an improved safety profile.
Executive Summary
The 3,4-dihydro-1,4-benzoxazin-2-one core represents a "privileged structure" in medicinal chemistry, distinct from its widely utilized isomer, the 3-one (lactam). While traditional NSAIDs often cause gastric toxicity via non-selective COX inhibition, derivatives of the 2-one scaffold have emerged as potent dual inhibitors of COX-2 and 5-Lipoxygenase (5-LOX) . This dual mechanism prevents the "arachidonic acid shunt"—where COX blockade forces metabolism toward leukotrienes—thereby reducing gastric ulceration and asthmatic complications. This guide details the regioselective synthesis of the 2-one isomer, in vitro enzymatic validation, and in vivo anti-inflammatory protocols.
Chemical Basis & Rational Design
The Isomer Distinction (Critical)
Researchers must distinguish between the two primary benzoxazinone isomers. The biological activity and stability profiles differ significantly:
3,4-dihydro-1,4-benzoxazin-3-one (Lactam): The most common isomer. Highly stable. Formed via N-acylation followed by O-alkylation.
3,4-dihydro-1,4-benzoxazin-2-one (Lactone): The focus of this guide.[1] Contains an internal ester (lactone). Formed via N-alkylation followed by O-acylation. This scaffold is structurally similar to coumarins and has shown superior lipophilicity and membrane permeability in specific SAR studies.
Structure-Activity Relationship (SAR)
Position 6/7 Substitutions: Electron-withdrawing groups (Cl, NO2) at positions 6 or 7 enhance metabolic stability.
N-Substitution (Position 4): Alkylation at the nitrogen atom (e.g., benzyl, propargyl) significantly modulates COX-2 selectivity by fitting into the hydrophobic side pocket of the enzyme.
Lactone Ring: The 2-one carbonyl interacts with Ser-530 in COX-2, mimicking the binding mode of arachidonic acid.
Mechanism of Action: Dual Pathway Blockade
The therapeutic advantage of 3,4-dihydro-benzooxazin-2-one derivatives lies in their ability to intercept the inflammatory cascade at two critical nodes.
Pathway Visualization
The following diagram illustrates the "Arachidonic Acid Shunt" and how dual inhibition by benzoxazin-2-ones mitigates side effects.
Figure 1: Dual inhibition mechanism preventing the diversion of Arachidonic Acid to the leukotriene pathway.
Synthesis Protocol: Regioselective Formation of the 2-one
Objective: Synthesize 3,4-dihydro-1,4-benzoxazin-2-one (Lactone) preventing the formation of the 3-one (Lactam) isomer.
Reaction Workflow
Figure 2: Synthetic route favoring the lactone (2-one) isomer via N-alkylation first.
Reflux: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Checkpoint: Look for the disappearance of 2-aminophenol.
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
Cyclization (Critical Step): The residue (N-(2-hydroxyphenyl)glycine ester) often cyclizes spontaneously. If not, dissolve in toluene with a catalytic amount of p-TsOH and reflux with a Dean-Stark trap to remove ethanol, driving the lactonization.
Purification: Recrystallize from ethanol/water to yield the target 3,4-dihydro-1,4-benzoxazin-2-one .
In Vitro Validation Protocols
COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate.
Parameter
Condition
Enzyme Source
Recombinant Human COX-2 (commercial)
Substrate
Arachidonic Acid (100 µM)
Chromogen
TMPD (oxidizes to blue color)
Wavelength
590 nm
Positive Control
Celecoxib (IC50 ~0.05 µM)
Procedure:
Incubate enzyme + Test Compound (0.1–100 µM) in Tris-HCl buffer (pH 8.0) + Heme for 5 mins.
Add TMPD and Arachidonic Acid.
Measure absorbance increase at 590 nm over 5 minutes.
Calculate % Inhibition:
.
5-LOX Inhibition Assay
Enzyme: Potato 5-Lipoxygenase (standard model) or Human recombinant 5-LOX.
Substrate: Linoleic acid.
Detection: Measure the formation of hydroperoxides at 234 nm .
Significance: A reduction in absorbance indicates inhibition of the LOX pathway, confirming the "dual inhibitor" status.
In Vivo Validation: Carrageenan-Induced Paw Edema
Ethical Note: All animal experiments must comply with IACUC guidelines.
Rationale: This model tests the efficacy of the compound in the acute phase of inflammation (histamine/prostaglandin driven).
Protocol:
Animals: Wistar albino rats (150–200g), fasted for 12h.
Groups (n=6):
Vehicle Control (CMC 0.5%)
Standard (Indomethacin 10 mg/kg, p.o.)
Test Compound (Benzoxazin-2-one derivative, 10/20 mg/kg, p.o.)
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw 1 hour after drug administration.
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
Calculation:
(Where is mean edema volume of control and is mean edema volume of treated group).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield of 2-one
Formation of 3-one isomer (Lactam)
Ensure reagents favor N-alkylation first (use Ethyl Bromoacetate, NOT Chloroacetyl Chloride). Maintain strictly anhydrous conditions.
Hydrolysis
Lactone instability
Store derivatives in a desiccator. Avoid aqueous basic workups for prolonged periods; the lactone ring is sensitive to hydrolysis.
Poor Solubility
High lipophilicity
For bioassays, dissolve in 100% DMSO first, then dilute. Ensure final DMSO concentration is <0.5% in cell assays.
References
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives. Current Organic Synthesis. (Review of synthetic strategies for 2-one and 3-one isomers).
[Link]
Biological Evaluation of Selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. Archiv der Pharmazie. (Specific study on the 2-one isomer's biological activity).
[Link]
Recent Advances in Dual COX/LOX Inhibitor Design. MDPI Molecules. (Context for the dual inhibition mechanism).
[Link]
Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. RSC Advances. (Chemical reactivity of the 2-one scaffold).
[Link]
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Frontiers in Pharmacology. (Comparison with the 3-one bioisostere).
[Link]
Application Note: 3,4-Dihydro-benzooxazin-2-one Derivatives as Selective 5-HT6 Receptor Antagonists
This Application Note and Protocol Guide is designed for researchers investigating 3,4-Dihydro-benzooxazin-2-one derivatives as antagonists for the 5-HT6 receptor . The content focuses on the specific pharmacological uti...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers investigating 3,4-Dihydro-benzooxazin-2-one derivatives as antagonists for the 5-HT6 receptor .
The content focuses on the specific pharmacological utility of this scaffold, which was developed to overcome the metabolic and hERG-liability limitations of earlier sulfone- and indole-based 5-HT6 antagonists.
Executive Summary
The 5-HT6 receptor (5-HT6R) is a Gs-coupled GPCR exclusively expressed in the CNS, making it a high-value target for cognitive enhancement in Alzheimer’s disease (AD) and schizophrenia. While early antagonists (e.g., SB-742457) showed promise, many suffered from poor pharmacokinetic (PK) profiles or hERG channel inhibition.
The 3,4-dihydro-benzooxazin-2-one scaffold represents a "second-generation" chemotype. Unlike rigid tryptamine derivatives, this scaffold offers tunable lipophilicity and reduced hERG liability while maintaining sub-nanomolar affinity (
nM) for the 5-HT6R. This guide outlines the standardized workflow for validating these compounds, from in vitro binding to functional cAMP inhibition.
Chemical Basis & Mechanism of Action[1]
The Pharmacophore
The 3,4-dihydro-benzooxazin-2-one core serves as a bioisostere for the indole or naphthalene rings found in first-generation antagonists.
Core Function: Acts as a hydrophobic anchor that occupies the receptor's orthosteric binding pocket.
Key Interaction: A basic nitrogen (often in a piperazine side chain attached to the core) forms a critical salt bridge with Asp3.32 (Asp106) in transmembrane helix 3 of the 5-HT6 receptor.
Selectivity: The benzooxazinone oxygen contributes to hydrogen bonding networks that differentiate 5-HT6 from the closely related 5-HT2A and 5-HT7 receptors.
Signaling Pathway & Antagonism
5-HT6 receptors constitutively activate Adenylyl Cyclase (AC) via the
Antagonist (Benzooxazinone derivative): Blocks 5-HT binding, preventing the conformational change required for
activation, thereby inhibiting cAMP accumulation.
Figure 1: Mechanism of 5-HT6 antagonism.[1] The benzooxazinone derivative competes with 5-HT, preventing the Gs-mediated cascade that leads to cAMP production.
Experimental Protocols
Protocol A: Compound Preparation & Handling[1]
Solubility: 3,4-dihydro-benzooxazin-2-one derivatives are generally lipophilic.
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM.
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in assay is <1% (ideally 0.1%) to prevent non-specific membrane perturbation.
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.
Self-Validating Check:
Control: 5-HT alone must produce a >10-fold signal window over basal.
Validation: The reference antagonist SB-258585 should yield an
of ~1-5 nM.
Protocol D: In Vivo Cognition Model (Novel Object Recognition)
Objective: Assess if the in vitro affinity translates to cognitive enhancement.
Subjects: Male Wistar rats (200-250g).
Dosing: Administer Benzooxazinone derivative (e.g., 1, 3, 10 mg/kg, p.o.) 60 mins prior to training.
Vehicle: 0.5% Methylcellulose or 10% Tween-80.
Training (T1): Rat explores two identical objects (A + A) for 3 minutes.
Inter-trial Interval: 4 hours (induces natural forgetting) or 24 hours.
Testing (T2): Rat explores one familiar object (A) and one novel object (B) for 3 minutes.
Scoring: Calculate Discrimination Index (DI):
Success Criteria: Vehicle-treated rats show DI
0 (chance). Drug-treated rats show DI > 0.3 (significant preference for novelty).
Screening Cascade & Decision Logic
Use the following flowchart to guide the progression of 3,4-dihydro-benzooxazin-2-one derivatives through the discovery pipeline.
Figure 2: Screening cascade for 5-HT6 antagonists. Note the critical hERG filter, as benzooxazinone derivatives must be optimized to avoid cardiac liability.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Non-Specific Binding (NSB)
Lipophilicity of the benzooxazinone core.
Add 0.1% BSA to the binding buffer. Use GF/B filters soaked in 0.3% PEI.
Low Signal in cAMP Assay
Low receptor expression or PDE activity.
Ensure IBMX (0.5 mM) is fresh. Switch to a high-expression cell line (Bmax > 2 pmol/mg).
Introduce polar groups on the benzooxazinone ring (e.g., sulfonamide or hydroxyl) to reduce lipophilicity (LogP < 3.5).
In Vivo Efficacy Failure
Poor Blood-Brain Barrier (BBB) penetration.
Check P-gp efflux ratio. Benzooxazinones are usually permeable, but bulky substituents may hinder transport.
References
Zhao, S. H., et al. (2007). "3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507.[5]
Hirst, W. D., et al. (2000). "Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology, 130(7), 1597–1605.
Upton, N., et al. (2008). "5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease."[6] Neurotherapeutics, 5(3), 458-469.
Pullagurla, M. R., et al. (2004). "Possible differences in mode of agonist and antagonist binding at 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.
Protocol for N-Alkylation of 3,4-Dihydro-2H-1,3-benzoxazin-2-one: A Comprehensive Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the N-alkylation of 3,4-dihydro-2H-1,3-benzoxazin-2-one. This privileged...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the N-alkylation of 3,4-dihydro-2H-1,3-benzoxazin-2-one. This privileged scaffold is a key structural motif in numerous biologically active compounds, and the ability to selectively functionalize the nitrogen atom is crucial for the development of novel therapeutics. This document emphasizes the underlying chemical principles, offering practical insights to ensure successful and reproducible synthetic outcomes.
Introduction: The Significance of N-Alkylated 3,4-Dihydro-2H-1,3-benzoxazin-2-ones
The 3,4-dihydro-2H-1,3-benzoxazin-2-one core is a prominent feature in a variety of pharmacologically active molecules. These compounds have demonstrated a broad spectrum of biological activities, including potential applications as antimicrobial and antitumor agents. The strategic introduction of diverse alkyl substituents at the nitrogen atom (N-alkylation) allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's therapeutic properties. A profound understanding of the methodologies to achieve selective N-alkylation is therefore of paramount importance in medicinal chemistry and drug discovery.
Mechanistic Considerations: The Challenge of N- vs. O-Alkylation
The N-alkylation of 3,4-dihydro-2H-1,3-benzoxazin-2-one, a cyclic carbamate (or lactam analog), presents a classic chemoselectivity challenge. Deprotonation of the N-H bond generates an ambident nucleophile with electron density on both the nitrogen and the exocyclic oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated products. The regiochemical outcome of the alkylation is governed by several factors, including the nature of the base, the solvent, and the electrophilicity of the alkylating agent, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, the nitrogen atom is considered a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, whereas "hard" electrophiles (e.g., dimethyl sulfate) may favor O-alkylation.[1]
This guide will focus on reaction conditions that have been demonstrated to selectively favor the desired N-alkylation pathway.
Synthesis of the Starting Material: 3,4-Dihydro-2H-1,3-benzoxazin-2-one
A reliable supply of the starting material is the first critical step. A common and effective method for the synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-one involves the cyclization of 2-aminobenzyl alcohol with a phosgene equivalent, such as triphosgene. This method is generally high-yielding and provides a pure product after recrystallization.
Protocol 1: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Procedure:
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Slowly add triethylamine (2.2 eq) to the stirred solution.
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Caution: Phosgene may be evolved. This step should be performed in a well-ventilated fume hood.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with water, followed by brine.
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.
Protocols for N-Alkylation
Several robust methods can be employed for the N-alkylation of 3,4-dihydro-2H-1,3-benzoxazin-2-one. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory resources.
Classical SN2 Alkylation with Alkyl Halides
This is a straightforward and widely used method for forming C-N bonds. The benzoxazinone is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a halide from the alkylating agent.
Reaction Workflow:
Caption: General workflow for SN2 N-alkylation.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol employs a strong, non-nucleophilic base and is suitable for a wide range of primary and some secondary alkyl halides.
Materials:
3,4-Dihydro-2H-1,3-benzoxazin-2-one
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
Cool the suspension to 0 °C.
Add a solution of 3,4-dihydro-2H-1,3-benzoxazin-2-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with water and brine.
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for SN2 N-Alkylation
Alkylating Agent
Base
Solvent
Temperature
Typical Yield
Benzyl bromide
NaH
DMF
0 °C to rt
High
Ethyl iodide
K₂CO₃
Acetonitrile
Reflux
Moderate to High
Methyl iodide
NaH
THF
0 °C to rt
High
Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. It offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often simplified work-up procedures. A quaternary ammonium salt is typically used as the phase-transfer catalyst to shuttle the deprotonated benzoxazinone from the aqueous or solid phase into the organic phase where the reaction occurs.
Protocol 3: N-Alkylation under Phase-Transfer Conditions
Materials:
3,4-Dihydro-2H-1,3-benzoxazin-2-one
Alkyl halide
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
Toluene or dichloromethane (DCM)
Water
Procedure:
To a round-bottom flask, add 3,4-dihydro-2H-1,3-benzoxazin-2-one (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
Add toluene and a small amount of water to create a biphasic system.
Heat the mixture to 50-80 °C with vigorous stirring for 6-24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and add water.
Separate the organic layer and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography.
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation using an alcohol as the alkylating agent. This reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol's stereocenter, if applicable. It is particularly useful for the introduction of secondary alkyl groups where direct alkylation with the corresponding halide might lead to elimination side products.
Reaction Mechanism:
Caption: Simplified Mitsunobu reaction mechanism.
Protocol 4: Mitsunobu N-Alkylation
Materials:
3,4-Dihydro-2H-1,3-benzoxazin-2-one
Alcohol (primary or secondary)
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-dihydro-2H-1,3-benzoxazin-2-one (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.
Purification and Characterization
Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a similar solvent system. Recrystallization can also be an effective method for obtaining highly pure solid products.
Characterization of the final products should be performed using standard analytical techniques, including:
¹H and ¹³C NMR spectroscopy: To confirm the structure and purity of the compound.
Mass spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) spectroscopy: To identify key functional groups.
Use a stronger base (e.g., NaH instead of K₂CO₃); Ensure all reagents and solvents are anhydrous; Increase reaction temperature or time.
Formation of O-alkylated byproduct
Use of a "hard" alkylating agent; Polar aprotic solvent.
Switch to a "softer" alkylating agent (iodide > bromide > chloride); Use a less polar solvent like THF or toluene instead of DMF or DMSO.[1]
Difficulty in removing byproducts (Mitsunobu)
Co-elution of triphenylphosphine oxide or reduced azodicarboxylate.
Use polymer-bound reagents; Optimize chromatography conditions; Consider precipitation techniques for byproduct removal.
Conclusion
The N-alkylation of 3,4-dihydro-2H-1,3-benzoxazin-2-one is a versatile transformation that opens the door to a wide array of novel derivatives with potential therapeutic applications. By carefully selecting the appropriate synthetic methodology and reaction conditions, researchers can achieve high yields of the desired N-alkylated products while minimizing the formation of unwanted side products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of new chemical entities based on this important heterocyclic scaffold.
References
Kotha, S., Bindra, V., & Kuki, A. (1994).
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
Master Organic Chemistry. Mitsunobu Reaction. (2023). Available at: [Link]
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
Srinivasulu, A., et al. (2022). Copper-Catalyzed N-Alkyl Formamide Activation: Tandem Oxidative Coupling Approach for the Construction of C−N and C−O Bonds to Synthesize 3-Alkyl-1,3-Benzoxazine-2,4-Dione and 4-Methylene-3-Alkyl-1,3-Benzoxazine-2-One Derivatives.
Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
Application Note: C-H Functionalization of 3,4-Dihydro-benzooxazin-2-one
This guide details the precision C-H functionalization of the 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold. This specific heterocycle (distinct from its 3-one lactam isomer or the 3,1-benzoxazin-2-one Efavirenz scaffold)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the precision C-H functionalization of the 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold. This specific heterocycle (distinct from its 3-one lactam isomer or the 3,1-benzoxazin-2-one Efavirenz scaffold) represents a unique lactone-amine platform increasingly utilized in the development of antithrombotic agents, glycoprotein IIb/IIIa antagonists, and antimicrobial candidates.
Part 1: Strategic Analysis & Mechanistic Logic
The Scaffold Reactivity Profile
The 3,4-dihydro-1,4-benzoxazin-2-one (DBO) scaffold presents two distinct vectors for C-H functionalization, governed by the electronic push-pull of the nitrogen atom and the lactone carbonyl.
Vector A: C(sp³)-H Activation at C3 (The
-Amino Site)
Reactivity: This is the most reactive site. The C3-H bond is weakened by the adjacent nitrogen lone pair (bond dissociation energy ~90-95 kcal/mol) and the electron-withdrawing carbonyl group.
Mechanism: Functionalization typically proceeds via a Cross-Dehydrogenative Coupling (CDC) manifold. Oxidation (via SET or HAT) generates an
-amino radical, which is further oxidized to a reactive iminium ion intermediate.[1] This electrophile then traps nucleophiles (arenes, active methylenes, or peroxides).
Advantage: Allows direct introduction of complexity without pre-functionalization (e.g., halogenation).
Vector B: C(sp²)-H Activation at C6/C7/C8 (The Aromatic Ring)
Reactivity: The benzene ring is electron-rich due to the oxygen and nitrogen donors. However, controlled functionalization requires overcoming inherent electrophilic substitution patterns to achieve site selectivity.
Mechanism: Transition-metal catalyzed (Pd, Rh) directed C-H activation. The N4-H (or N-protecting group) serves as the Directing Group (DG) to guide the metal to the ortho (C5) or peri positions, although the C6/C7 positions are electronically activated for electrophilic palladation.
Objective: Direct coupling of DBOs with electron-rich arenes (e.g., indoles) to form C3-arylated products.
Principle: A dual catalytic system using an organic photocatalyst (9,10-phenanthrenedione) and a Lewis Acid (Zn(OTf)₂) generates the iminium ion in situ using air as the terminal oxidant.
Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, charge the DBO substrate, Indole, PQ, and Zn(OTf)₂.
Solvation: Add 2.0 mL of DCM. Cap the tube loosely (or use a drying tube) to allow air exchange while preventing moisture ingress.
Irradiation: Place the tube approx. 2-3 cm away from the 5W White LED strip. Stir vigorously at room temperature (25 °C).
Note: Use a fan to maintain ambient temperature if the LEDs generate significant heat.
Monitoring: Monitor reaction progress via TLC (typically 12-24 hours). The oxidative coupling is indicated by the disappearance of the DBO starting material.
Workup: Upon completion, dilute the mixture with DCM (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanism Visualization (DOT)
Caption: Photoredox cycle utilizing 9,10-phenanthrenedione (PQ) to generate the reactive iminium intermediate via HAT/SET pathways.
Objective: Introduction of alkyl groups or active methylene compounds at the C3 position.
Principle: Iron salts catalyze the generation of radical species from the substrate in the presence of a peroxide oxidant (TBHP or TBP), facilitating C-C bond formation.
Solvent: Acetonitrile (or neat if reacting with solvent alkane)
Temperature: 80-100 °C
Step-by-Step Workflow
Charge: In a pressure tube, combine the DBO substrate, Fe(acac)₂, and the coupling partner.
Oxidant Addition: Add DTBP (2.0 equiv) to the mixture.
Reaction: Seal the tube and heat to 100 °C in an oil bath. Stir for 12-16 hours.
Safety Note: Heating peroxides in a sealed vessel requires a blast shield. Ensure the reaction volume < 50% of tube capacity.
Quench: Cool to room temperature. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) solution to destroy excess peroxide.
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
Purification: Silica gel chromatography.
Part 3: Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Low Conversion (Photoredox)
Insufficient Oxygen
Ensure the reaction vessel is not sealed air-tight; use an O₂ balloon if ambient air is insufficient.
Over-oxidation (C3-Ketone)
Excess Oxidant/Time
The iminium ion hydrolyzes to the ketone. Stop reaction immediately upon consumption of SM. Use molecular sieves to remove water.
No Reaction (Iron Catalysis)
Catalyst Deactivation
Use fresh Fe(acac)₂. Ensure the peroxide is not degraded (titrate if necessary).
Regioselectivity Issues (Aromatic)
Competitive Sites
Install a bulky protecting group on Nitrogen (e.g., Boc, Piv) to sterically direct activation to C5 or block N-coordination.
Part 4: References
Photoredox Functionalization: 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-ones.
Source:
Iron-Catalyzed C-H Activation: Iron-catalyzed oxidative sp3 carbon–hydrogen bond functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones.
Source:
Peroxidation Protocol: Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones.
Source:
Biological Relevance: 3,4-Dihydro-2H-1,4-benzoxazine derivatives... as a novel class of antithrombotic compounds.[2]
High-Throughput Screening Assays for 3,4-Dihydro-benzooxazin-2-one Libraries: Targeting Serine Proteases
Scientific Rationale & Mechanistic Grounding The 3,4-dihydro-benzooxazin-2-one (and related benzoxazin-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent inhibition of...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Mechanistic Grounding
The 3,4-dihydro-benzooxazin-2-one (and related benzoxazin-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent inhibition of serine proteases[1]. The therapeutic applications of these compounds are vast, ranging from the inhibition of human neutrophil elastase (HNE) in acute lung injury and COPD[2], to the targeting of MarP, a periplasmic serine protease essential for intrabacterial pH homeostasis in Mycobacterium tuberculosis[3].
Unlike rapid, reversible non-covalent inhibitors, benzoxazin-2-ones function as alternate substrate inhibitors [4]. The causality of their potency lies in their mechanism of action: the oxazinone ring undergoes nucleophilic attack by the protease's catalytic serine (within the Ser-His-Asp catalytic triad). This results in ring opening and the formation of a highly stable acyl-enzyme intermediate[1]. Because the deacylation rate (
) is exceptionally slow compared to the acylation rate (), the enzyme remains effectively trapped and inactive[4].
Mechanistic pathway of serine protease inhibition by benzoxazin-2-ones via acyl-enzyme intermediate formation.
HTS Assay Design: A Self-Validating System
Because benzoxazinones are slow-binding covalent modifiers, standard kinetic assays where enzyme and substrate are added simultaneously often yield false negatives[1]. High-Throughput Screening (HTS) campaigns for this scaffold require a specific sequence of pre-incubation to allow the acyl-enzyme complex to form.
To ensure data integrity and eliminate Pan-Assay Interference Compounds (PAINS), we employ a two-tiered screening funnel:
Primary Screen (Fluorescence Polarization - FP): This assay utilizes an Activity-Based Probe (ABP) such as Fluorophosphonate-Rhodamine (FP-Rh)[3]. FP-Rh covalently binds to active serine proteases. When bound to the massive protease, the probe tumbles slowly in solution, yielding a high polarization signal (mP). If a benzoxazinone hit successfully acylates the active site during pre-incubation, FP-Rh cannot bind. The unbound probe tumbles rapidly, resulting in a low mP. Causality: This directly measures active-site occupancy rather than downstream product formation, minimizing interference from allosteric artifacts.
Orthogonal Screen (FRET-based Substrate Cleavage): Hits are validated using a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for elastase)[5]. Causality: This proves that the lack of probe binding in the FP assay correlates with a true loss of enzymatic catalytic function, ruling out optical interference (e.g., compounds that merely quench rhodamine fluorescence).
Objective: Identify compounds that block the active site of the target serine protease (e.g., HNE or MarP)[3].
Plate Preparation: Dispense 10 µL of Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100) into a 384-well solid black microplate.
Causality: Black plates absorb scattered light, drastically reducing background fluorescence. Triton X-100 prevents non-specific enzyme adsorption to the well walls and reduces compound aggregation.
Compound Addition: Pin-transfer 100 nL of the benzoxazin-2-one library (10 mM in DMSO) into the assay wells. Final screening concentration is typically 10 µM (1% DMSO). Include DMSO-only wells as negative controls and a known covalent inhibitor (e.g., Sivelestat) as a positive control[2].
Enzyme Addition & Pre-incubation: Add 10 µL of the target serine protease (final concentration 50 nM). Incubate at room temperature for 60 minutes.
Causality: This extended pre-incubation is critical. Benzoxazinones are slow-binding inhibitors; they require time to undergo the nucleophilic attack necessary to form the covalent acyl-enzyme intermediate[1].
Probe Addition: Add 5 µL of FP-Rh probe (final concentration 15 nM). Incubate for 30 minutes in the dark.
Measurement: Centrifuge the plate at 1000 x g for 1 minute. Read the plate on a multi-mode microplate reader equipped with FP polarization filters (Excitation: 540 nm, Emission: 590 nm).
Causality: Centrifugation removes microscopic air bubbles. Bubbles severely refract light, destroying the polarized light path and leading to erratic mP values.
Protocol B: Orthogonal FRET-Based Validation
Objective: Confirm functional enzymatic inhibition and eliminate optical false positives[5].
Pre-incubation: In a fresh 384-well black plate, incubate 50 nM of the target protease with serial dilutions of the FP-validated benzoxazinone hits (from 100 µM down to 1 nM) for 60 minutes.
Substrate Addition: Add 10 µL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 50 µM, near the
value).
Causality: Using a substrate concentration near
ensures the assay is highly sensitive to competitive and alternate-substrate inhibitors.
) from the linear portion of the progress curve. Determine the using a four-parameter logistic regression model.
Quantitative Data Presentation
A robust HTS campaign requires stringent quality control. The
-factor must be for the assay to be considered reliable. Below is a representative data summary demonstrating the Structure-Activity Relationship (SAR) causality: electron-withdrawing groups (e.g., 5-Cl) enhance acylation rates, while bulky substitutions at R6 sterically hinder active site access[4].
Compound ID
R2 Substitution
R6 Substitution
Primary FP (nM)
Orthogonal FRET (nM)
Assay -Factor
Hit Status
BZX-001
Methyl
H
450 ± 20
485 ± 25
0.72
Validated Hit
BZX-002
Isopropyl
5-Cl
12 ± 2
15 ± 1
0.75
Potent Lead
BZX-003
Phenyl
H
1,200 ± 80
1,350 ± 90
0.68
Weak Hit
BZX-004
Methyl
tert-Butyl
>10,000
>10,000
0.71
Inactive (Steric Clash)
BZX-005
Isopropyl
5-F
45 ± 5
50 ± 4
0.74
Validated Hit
Sivelestat
Control
Control
35 ± 3
40 ± 2
0.80
Positive Control
References
Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis
ACS Chemical Biology
URL:[Link][3][6]
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones
Biochemistry
URL:[Link][1]
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase
Journal of Medicinal Chemistry (via PubMed/NIH)
URL:[Link][4]
Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury
European Journal of Pharmacology
URL:[Link][2]
Optimization of reaction conditions for 3,4-Dihydro-benzooxazin-2-one cyclization
Technical Support Hub: Optimization of 3,4-Dihydro-benzooxazin-2-one Cyclization Critical Initial Assessment: Defining the Target Scaffold Before optimizing reaction conditions, we must resolve a common nomenclature ambi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Hub: Optimization of 3,4-Dihydro-benzooxazin-2-one Cyclization
Critical Initial Assessment: Defining the Target Scaffold
Before optimizing reaction conditions, we must resolve a common nomenclature ambiguity in this scaffold class. "3,4-Dihydro-benzooxazin-2-one" can refer to two distinct structural isomers with vastly different synthetic routes and stability profiles.
Structure: Benzene fused to a 6-membered ring (N-C-C(=O)-O).
Precursor: 2-Aminophenol +
-Haloesters.
Key Reagents: Base (K
CO, CsCO).
Stability: Moderate to Low (Susceptible to hydrolysis).
Note: If your target is the stable lactam (amide) isomer, you are looking for 1,4-benzoxazin-3 -one. This guide focuses on the "2-one" isomers as requested.
Figure 1: Decision tree for identifying the correct synthetic pathway based on starting material.
This is the most common interpretation of the target. The reaction involves the insertion of a carbonyl unit between the amine and the phenol.
Reagent Selection Matrix
Reagent
Reactivity
Moisture Sensitivity
Workup Difficulty
Recommended For
CDI (1,1'-Carbonyldiimidazole)
Moderate
High
Moderate (Imidazole byproduct)
Small scale (<5g), acid-sensitive substrates.
Triphosgene
High
Moderate
Low (Gas byproducts)
Scale-up (>10g), steric hindrance.
Urea
Low
Low
Low (Ammonia byproduct)
Industrial scale, high-temp stable substrates.
DMC (Dimethyl Carbonate)
Low
Low
Low (Methanol byproduct)
Green chemistry requirements (requires catalyst).
Troubleshooting Guide (Q&A)
Q: I am using CDI, but my yield is stuck at 40-50%. What is happening?A: CDI is notoriously sensitive to moisture.
Hydrolysis: If your solvent (THF/DCM) is not strictly anhydrous, CDI hydrolyzes to imidazole and CO
before reacting.
Old Reagent: CDI degrades over time. If the solid is "gummy" or yellowed, discard it.
Protocol Adjustment: Do not add CDI all at once. Dissolve the precursor in dry THF, cool to 0°C, and add CDI (1.2 equiv) portion-wise. If conversion stalls, add a catalyst like DMAP (10 mol%) to activate the acyl-imidazole intermediate.
Q: I see a major side product with M+ mass higher than expected. Is it a dimer?A: Yes, dimerization is a common failure mode.
Mechanism: The intermediate carbamoyl imidazole reacts with a second molecule of starting amine instead of the intramolecular phenol oxygen.
Solution: High Dilution. Run the reaction at 0.05 M to 0.1 M concentration. This favors the intramolecular cyclization over intermolecular dimerization.
Q: How do I remove the imidazole byproduct without aqueous workup (my product is water-sensitive)?A:
Method A: Filter through a short pad of silica gel (imidazole sticks to silica).
Method B: If using THF, dilute with dry diethyl ether. Imidazole often precipitates or can be washed out with a very mild acidic buffer (if product tolerates it), but silica filtration is safer.
Standardized Protocol: CDI-Mediated Cyclization
Setup: Flame-dried RBF, N
atmosphere.
Dissolution: Dissolve 2-hydroxybenzylamine (1.0 equiv) in anhydrous THF (0.1 M).
Addition: Cool to 0°C. Add CDI (1.2 equiv) in 3 portions over 15 mins.
Reaction: Warm to RT. Stir 2-4 h.
Checkpoint: Monitor TLC.[1][2] If intermediate persists, heat to 50°C.
Workup: Quench with water (if stable). Extract EtOAc. Wash with 0.5M HCl (to remove imidazole) -> Brine. Dry Na
This isomer is less stable due to the lactone linkage. The synthesis typically involves a two-step sequence or a one-pot alkylation/cyclization.
Troubleshooting Guide (Q&A)
Q: I am getting a mixture of N-alkylation and O-alkylation products.A: The regioselectivity depends on the base and solvent.
Target: You need N-alkylation first, followed by O-cyclization (or vice versa depending on the specific halo-ester).
Optimization: Use K
CO in Acetone (mild) or DMF (stronger).
Control: If using ethyl bromoacetate, the amine is more nucleophilic than the phenol. N-alkylation usually occurs first. Ensure you use at least 2.5 equiv of base to deprotonate the phenol for the second cyclization step.
Q: My product decomposes on the silica column.A: 1,4-benzoxazin-2-ones are lactones and can hydrolyze or ring-open on acidic silica.
Solution: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading your sample. Alternatively, use neutral alumina.
Q: The reaction turns black/tarry.A: Aminophenols are oxidation-prone.
Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins). Add a reducing agent like Sodium Dithionite (if aqueous conditions allowed) or strictly exclude oxygen.
Mechanistic Visualization
Understanding the failure points requires visualizing the pathway. Below is the mechanism for the CDI route (1,3-isomer).
Figure 2: Reaction pathway and critical failure mode (dimerization) for CDI cyclization.
References
Synthesis of 3,4-dihydro-2H-1,3-benzoxazines via CDI/Triphosgene
Title: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines.
Troubleshooting catalyst deactivation in 3,4-Dihydro-benzooxazin-2-one reactions
Welcome to the Technical Support Center for Heterocyclic Catalysis. As a Senior Application Scientist, I have guided countless research teams through the frustrating reality of catalyst failure.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Catalysis. As a Senior Application Scientist, I have guided countless research teams through the frustrating reality of catalyst failure. When synthesizing or functionalizing 3,4-dihydro-benzooxazin-2-ones (benzoxazinones), researchers often blame their reagents when the true culprit is the substrate itself.
The benzoxazinone scaffold contains both a nucleophilic nitrogen and an oxygen atom. This structural motif can act as a powerful bidentate or monodentate ligand, strongly coordinating to transition metals (such as Pd, Ru, and Cu) and dragging your active catalyst into a stable, off-cycle resting state[1].
This guide is designed to move you away from trial-and-error chemistry and toward a self-validating, causality-driven approach to troubleshooting catalyst deactivation.
Diagnostic Logic Tree
Before altering your reaction conditions, you must identify the precise mechanism of deactivation. Follow this diagnostic workflow to isolate the root cause of your catalytic failure.
Diagnostic logic tree for isolating catalyst deactivation modes in benzoxazinone synthesis.
Core Troubleshooting Guides (Q&A)
Q: My palladium-catalyzed cross-coupling for benzoxazinone functionalization stalls at 30% conversion. Adding more catalyst doesn't help. Why?A: You are experiencing product/substrate inhibition via heterocycle poisoning . In directed C–H activation or cross-coupling reactions, the nitrogen atoms present in heterocyclic substrates coordinate strongly with metal catalysts[1]. The 3,4-dihydro-benzooxazin-2-one ring chelates the Pd(II) intermediate, preventing the oxidative addition or transmetalation steps from occurring. Adding more catalyst simply generates more of this dead, off-cycle complex.
Causality & Solution: You must outcompete the substrate. Introduce a sterically bulky, bidentate phosphine ligand (e.g., Xantphos or dppf) whose chelating effect provides higher stability for the palladium center[2]. Alternatively, temporarily mask the benzoxazinone nitrogen with an electron-withdrawing protecting group (like Boc or Ts) to reduce its Lewis basicity during the coupling step.
Q: During the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one using Pd/C, the reaction mixture turns completely black and hydrogen uptake ceases. What is happening?A: You are observing catalyst sintering and agglomeration . The active Pd(0) nanoparticles are detaching from the carbon support and aggregating into large, inactive macroscopic clusters known as "palladium black"[2]. Because catalysis occurs on the surface of the metal, this massive reduction in surface area immediately halts the reaction[3].
Causality & Solution: Sintering is accelerated by high temperatures, aggressive stirring, and non-coordinating solvents. To prevent this, lower the reaction temperature and switch to a mildly coordinating solvent (such as ethyl acetate or ethanol) which helps stabilize the surface energy of the Pd nanoparticles and prevents them from fusing.
Q: We are using a photoredox system (9,10-phenanthrenedione / Zn(OTf)2) for the Friedel-Crafts alkylation of benzoxazinones. The reaction works perfectly the first time, but the catalytic system cannot be recycled. Why?A: While the organic photocatalyst (9,10-phenanthrenedione) is highly robust under visible-light irradiation[4], your Lewis acid co-catalyst (Zn(OTf)2) is being deactivated. Lewis acids are highly susceptible to irreversible coordination by the basic nitrogen of the benzoxazinone product over time, or by trace moisture introduced during product isolation.
Causality & Solution: The Zn(OTf)2 is acting as a moisture and base sink. To achieve recyclability, you must perform separations under strictly anhydrous conditions and consider using a slightly more moisture-tolerant Lewis acid, or continuously dose in small amounts of Zn(OTf)2 during recycling runs.
Covalent catalyst tethering; reduce base concentration
Experimental Protocol: The Self-Validating "Split-Spike" Test
Do not guess why your catalyst is failing. Use this self-validating experimental protocol to definitively distinguish between heterocycle poisoning, exogenous impurities, and metal leaching.
Step 1: The Baseline Reaction
Set up your standard catalytic synthesis of the 3,4-dihydro-benzooxazin-2-one derivative using your current batch of reagents and solvents.
Monitor the reaction via HPLC or GC-MS. Record the exact time and yield at which the reaction stalls (e.g., stalls at 35% after 2 hours).
Step 2: The Hot Filtration Test (Testing for Leaching)
Set up a parallel baseline reaction. Once it reaches 15% conversion, immediately filter the reaction mixture while hot through a pad of Celite to remove the solid catalyst (e.g., Pd/C or Fe3O4 NPs)[5].
Transfer the filtrate to a new, clean flask and maintain the reaction conditions.
Analysis: If the filtrate continues to react and conversion increases, your active metal has leached into the solution. If the reaction completely stops, your catalyst is truly heterogeneous and leaching is not the primary issue.
Step 3: The High-Purity Spike (Testing for Exogenous Poisoning vs. Substrate Inhibition)
Take the stalled reaction mixture from Step 1.
Spike the mixture with an additional 5 mol% of fresh catalyst.
Analysis:
If the reaction resumes , your initial catalyst was deactivated by trace exogenous poisons (sulfur, halides, or CO) in your reagents[6]. Solution: Purify your starting materials.
If the reaction remains stalled , the benzoxazinone substrate/product itself is strongly coordinating to and poisoning the metal[1]. Solution: You must alter the electronics of the substrate (protecting groups) or the sterics of the catalyst ligand.
Frequently Asked Questions (FAQs)
Can I reactivate a Pd/C catalyst that has been poisoned by sulfur impurities?
In some cases, yes. Sulfur poisoning of palladium is often reversible at high temperatures. Thermal treatment of the catalyst under a stream of hydrogen can sometimes desorb the sulfur species and regenerate active sites[2]. However, if the catalyst has sintered into palladium black, it cannot be easily redispersed and must be replaced.
Why does my Ru-catalyzed cross-dehydrogenative coupling fail with certain benzoxazinone derivatives?
Ruthenium catalysts are highly sensitive to the electronic nature of the substrate. If your benzoxazinone has strong electron-withdrawing groups (e.g., -NO2), it deactivates the nucleophilicity of the intermediate, preventing the necessary cross-dehydrogenative coupling steps[7]. You may need to increase the reaction temperature or switch to a more electron-rich directing group.
Is it possible to use catalyst poisoning to my advantage?
Yes. This is known as selective poisoning. For example, when reducing acyl halides in the presence of benzoxazinone rings, palladium catalysts are intentionally poisoned with sulfur or quinoline (similar to a Lindlar or Rosenmund catalyst). This lowers the catalyst activity just enough to prevent over-reduction of your desired product[6].
References
ResearchGate. Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]
Wikipedia. Catalyst poisoning. Available at: [Link]
National Institutes of Health (PMC). A walk around the application of nanocatalysts for cross-dehydrogenative coupling of C–H bonds. Available at:[Link]
MDPI. 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. Available at: [Link]
National Institutes of Health (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at:[Link]
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
SciSpace. Poisoning and deactivation of palladium catalysts. Available at: [Link]
Purification strategies for 3,4-Dihydro-benzooxazin-2-one derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 3,4-dihydro-benzooxazin-2-one derivatives.
These scaffolds—critical in the development of antimycobacterial agents, hemorheological drugs, and natural products like Cephalandole A—possess a lactone-like cyclic linkage that is highly sensitive to pH and nucleophilic attack. The strategies below move beyond basic instructions, explaining the causality behind each technique to ensure your purification workflows are robust, reproducible, and self-validating.
Core Purification Workflow
Workflow for the isolation and purification of 3,4-dihydro-benzooxazin-2-one derivatives.
Diagnostic FAQs & Troubleshooting
Q1: Why do my 3,4-dihydro-1,4-benzoxazin-2-one derivatives degrade or racemize during silica gel chromatography?The Causality: The benzoxazinone ring contains a cyclic ester/carbamate linkage that is highly sensitive to the acidic silanol groups present on standard silica gel. If the C3 position is substituted with an enolizable proton, acidic stationary phases can catalyze ring-opening hydrolysis or re-equilibrate stereocenters, leading to rapid racemization[1].
The Solution: Bypass chromatography entirely by utilizing optimized liquid-liquid extraction (LLE) followed by direct recrystallization. If chromatography is unavoidable, neutralize your silica gel by pre-treating it with 1-2% triethylamine (TEA) in your eluent, or switch to neutral alumina.
Q2: How can I efficiently separate unreacted indoles from the desired 3-aryl-2H-benzo[b,1,4]oxazin-2-one product (e.g., Cephalandole A)?The Causality: In microwave-assisted SNAr Csp2-Csp2 couplings, excess nucleophiles (like indoles) are used to drive the reaction to completion[2]. Indoles are highly non-polar but act as hydrogen-bond donors, causing them to co-elute with the product on silica.
The Solution: Exploit differential solubility. After concentrating the organic phase, wash the crude solid with cold o-dichlorobenzene or toluene. The benzoxazinone product will precipitate as an insoluble white powder, while the unreacted indoles remain highly soluble in the cold aromatic solvent[3].
Q3: How do I handle the purification of continuous-flow synthesized 1,4-benzoxazinones?The Causality: Continuous flow synthesis (e.g., sequential nitration, hydrogenation, and cyclization) generates a continuous stream of product mixed with highly acidic or basic aqueous phases. If left unadjusted, the extreme pH will hydrolyze the newly formed lactone ring[4].
The Solution: Implement an inline liquid-liquid separator. Adjust the output pH precisely to 4-5 using 3M NaOH. This specific pH window ensures the amino intermediate fully cyclizes into the benzoxazinone while preventing base-catalyzed degradation[4].
Quantitative Purification Metrics
To facilitate easy comparison, the table below summarizes the expected yields and purity metrics based on the chosen purification strategy.
Derivative / Compound Class
Synthesis Method
Primary Purification Strategy
Solvent System
Yield (%)
Purity / Validation Metric
3-Aryl-2H-benzo[b,1,4]oxazin-2-ones
Microwave (SNAr)
Selective Wash & Recrystallization
o-Dichlorobenzene / Ethanol
55–82%
>98% (TLC Rf ~0.55 in EtOAc/Hexane 3:20)
1,4-Benzoxazin-2-one Hydrazones
Reflux Condensation
Crystallization & Filtration
Ethanol
>80%
Melting Point & FTIR
6-Amino-1,4-benzoxazin-3-ones
Continuous Flow
LLE & Phase Separation
Methanol / Toluene (pH 4-5)
~95%
>95% via HPLC / NMR
3-Acetyl-pyridine benzoxazine analogs
Nucleophilic Substitution
Flash Chromatography
EtOAc / n-Hexane
~76%
E/Z Isomer Resolution (1H-NMR)
Validated Experimental Protocols
Protocol 1: Metal-Free Purification of Cephalandole A Analogues
This protocol utilizes differential solubility to bypass chromatography, ensuring high yields without metal contamination.
Reaction Setup: Combine 3-chloro-1,4-benzoxazin-2-one (0.55 mmol) and the appropriate indole (1.1 mmol) in 2 mL of THF within a microwave-safe vessel.
Microwave Irradiation: Irradiate the mixture at 300 W and 60°C for 6–12 minutes.
Self-Validation (Reaction Completion): Monitor the reaction via TLC (EtOAc/n-hexane 3:20). The disappearance of the starting material spot (Rf ~0.7) and the appearance of a new product spot (Rf ~0.55) validates completion[2].
Solvent Removal: Evaporate the THF entirely under reduced pressure.
Selective Trituration: Suspend the crude residue in cold o-dichlorobenzene (2 mL). Filter the suspension and wash the filter cake with cold toluene (2 mL).
Self-Validation: The product must remain on the filter as a white, insoluble powder, confirming the successful removal of soluble indole impurities[3].
Recrystallization: Dissolve the white powder in a minimum volume of boiling ethanol. Allow it to cool gradually to room temperature, then incubate at 4°C for 4 hours. Filter and dry under vacuum to afford pure Cephalandole A.
Protocol 2: Continuous-Flow Post-Reaction Workup
Designed for scale-up operations where inline cyclization and extraction are required.
Collection & Homogenization: Collect the crude biphasic reaction mixture from the continuous flow reactor output (e.g., for 60 minutes at 1 mL/min). Add methanol (40 mL) to homogenize the mixture[4].
Precise pH Adjustment: Carefully add 3 M NaOH dropwise while stirring.
Self-Validation: Continuously monitor with a calibrated pH meter. A stable pH of 4.5 validates that excess acid from prior steps is neutralized, locking the molecule in its stable, cyclized benzoxazinone form[4].
Phase Separation: Extract the homogenized mixture with toluene (3 x 20 mL).
Isolation: Separate the organic phase. This phase can be used directly for subsequent synthetic steps (e.g., functionalization) or evaporated under reduced pressure to isolate the solid 1,4-benzoxazinone derivative.
References
1.1 - ResearchGate[1]
2. - D-NB.info
3. 2 - NIH / PMC[2]
4.3 - Frontiers[3]
5.5 - Arabian Journal of Chemistry[5]
6.4 - Google Patents[4]
Technical Support Center: 3,4-Dihydro-1,4-benzoxazin-2-one Synthesis & Purity Optimization
Welcome to the advanced troubleshooting hub for the synthesis and purification of 3,4-dihydro-1,4-benzoxazin-2-one derivatives. This guide is engineered for drug development professionals and synthetic chemists who requi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting hub for the synthesis and purification of 3,4-dihydro-1,4-benzoxazin-2-one derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies. By understanding the mechanistic causality behind common impurities, researchers can implement self-validating protocols to ensure absolute structural integrity.
I. Troubleshooting Synthesis & Purity (FAQs)
Q1: My cyclization yields a mixture of O-alkylated and N-alkylated products. How do I force regioselectivity?
Causality: The bifunctional nature of o-aminophenol means both the hydroxyl and amino groups can act as nucleophiles. N-alkylation is kinetically favored, but O-alkylation is the critical first step required to form the correct acyclic intermediate for 1,4-benzoxazin-2-one construction.
Solution: Utilize a controlled base-mediated regioselective O-alkylation or employ cycle-forming reactions with α,γ-diketo acids. Research has shown that condensation with o-aminophenol readily produces 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one architectures with high fidelity when electrophilicity is carefully managed (1)[1].
Q2: I am seeing significant residual starting material when reducing benzoxazinone intermediates. How can I drive the reaction to completion without over-reducing the lactam?
Causality: Reductive cyclization often stalls due to the poor solubility of benzoxazinone intermediates in standard alcoholic solvents, trapping unreacted material in the solid phase.
Solution: Implement a rapid sodium borohydride (NaBH₄) reduction in methanol. As the reaction progresses, the poorly soluble intermediate is consumed, and the mixture transitions into a clear solution. This provides a self-validating visual indicator of completion. Limiting NaBH₄ to exactly 2.2 equivalents prevents the over-reduction of the target lactam (2)[2].
Q3: How do I efficiently remove the N-benzyl protecting group to yield the free 3,4-dihydro-1,4-benzoxazin-2-one without degrading the oxazine ring?
Causality: Harsh deprotection conditions (e.g., strong acids or bases) can hydrolyze the lactam carbonyl or induce oxazine ring-opening.
Solution: Catalytic hydrogenation is the most effective and gentle method. The first successful preparation of unsubstituted 3,4-dihydro-1,4-benzoxazin-2-one was achieved specifically by the catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one, completely avoiding hydrolytic degradation (3)[3].
Q4: When synthesizing chiral 3-substituted derivatives, I observe high rates of racemization. What causes this and how can it be mitigated?
Causality: Racemization during the double SN2 mechanism (e.g., when using ethyl 2,3-dibromopropionate) occurs via an E2 dehydrobromination side-reaction that forms an achiral acrylate intermediate before cyclization can complete.
Solution: Avoid highly basic conditions that promote E2 elimination. Instead, pivot to chemoenzymatic strategies (e.g., bioreduction using alcohol dehydrogenases) or asymmetric catalytic hydrogenation of (E)-3-arylidene precursors to preserve stereocenters (3)[3].
Q5: How can I selectively functionalize the aromatic ring of 3,4-dihydro-1,4-benzoxazin-2-ones without causing ring-opening or oxidation?
Causality: Traditional electrophilic aromatic substitutions often require harsh Lewis acids or oxidants that degrade the heterocyclic core.
Solution: Utilize visible-light photoredox catalysis. A highly sustainable methodology using 9,10-phenanthrenedione as an inexpensive organophotoredox catalyst alongside Zn(OTf)₂ allows for mild Friedel-Crafts functionalization under standard white LED irradiation, preserving the oxazine core entirely (4)[4].
II. Standardized Experimental Protocols
Protocol A: Expedient One-Pot Synthesis and Reduction (NaBH₄ Method)
Self-Validation Check: The physical state of the reaction mixture transitions from a heterogeneous suspension to a homogeneous clear solution, confirming the complete reduction of the intermediate.
Condensation: In a round-bottom flask, mix o-aminophenol (1.0 mmol) and the chosen dialkyl acetylenedicarboxylate (1.0 mmol) at room temperature for 2–5 minutes until the acyclic intermediate forms.
Solvent Addition: Add 5 mL of methanol (MeOH). The intermediate will exhibit low solubility, forming a visible suspension.
Controlled Reduction: Slowly add exactly 2.2 mmol of NaBH₄. Caution: Exceeding this stoichiometric ratio risks over-reduction of the lactam.
Monitoring: Stir for 15 minutes at room temperature. The reaction is complete when the mixture becomes a completely clear solution.
Isolation: Remove the methanol via rotary evaporation. Wash the crude solid with cold water to remove borate salts. This yields the pure 3,4-dihydro-1,4-benzoxazin-2-one derivative without the need for column chromatography.
Protocol B: N-Debenzylation via Catalytic Hydrogenation
Self-Validation Check: Hydrogen uptake ceases when deprotection is complete, and TLC will show a single, more polar spot corresponding to the free amine.
Preparation: Dissolve 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one (10 mmol) in 50 mL of anhydrous ethanol.
Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady nitrogen atmosphere to prevent auto-ignition.
Hydrogenation: Purge the reaction vessel with hydrogen gas three times, then maintain an H₂ atmosphere using a balloon (1 atm).
Reaction: Stir vigorously at room temperature for 12 hours.
Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield high-purity 3,4-dihydro-1,4-benzoxazin-2-one.
III. Quantitative Data Summary
The following table summarizes the operational parameters and purity risks associated with standard synthetic pathways for 1,4-benzoxazin-2-one derivatives.
Synthetic Route
Reagents / Catalyst
Reaction Time
Typical Yield
Primary Impurity Risk
Remediation Strategy
Reductive Cyclization
NaBH₄ / MeOH
15 min
92–98%
Over-reduction to morpholine derivatives
Strictly limit NaBH₄ to 2.2 equivalents.
N-Debenzylation
H₂, 10% Pd/C
12 hours
>90%
Unreacted N-benzyl starting material
Ensure vigorous stirring and maintain 1 atm H₂.
Photoredox Alkylation
9,10-Phenanthrenedione
12–24 hours
56–88%
Unreacted starting material
Maintain continuous white LED irradiation.
Asymmetric Synthesis
K₂CO₃ / Acetone
Reflux (varies)
Variable
Racemization via E2 elimination
Switch to chemoenzymatic bioreduction pathways.
IV. Mechanistic Workflows
The diagram below maps the synthetic divergence during the construction of the benzoxazinone core, highlighting where critical impurities form and how optimized conditions bypass them.
Mechanistic divergence in 3,4-dihydro-1,4-benzoxazin-2-one synthesis highlighting impurity pathways.
References
Zidar, N., & Kikelj, D. (2008). ChemInform Abstract: A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones. Tetrahedron.3
Expedient Synthesis of Novel 1,4-Benzoxazine and Butenolide Derivative. (2014). RSC Advances. 2
9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. (2018). MDPI.4
Oleshchuk, A.L., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. PMC. 1
Technical Support Center: Synthesis & Functionalization of 3,4-Dihydro-benzooxazin-2-ones
Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 3,4-dihydro-1,4-benzoxazin-2-one derivatives. This guide is engineered for research scientists and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis and functionalization of 3,4-dihydro-1,4-benzoxazin-2-one derivatives. This guide is engineered for research scientists and drug development professionals. Here, we move beyond basic recipes to explore the causality of solvent effects —how dielectric constants, hydrogen bonding, and energy transfer modalities dictate the success or failure of your heterocyclic couplings.
Knowledge Base: The Causality of Solvent Selection
The 1,4-benzoxazin-2-one core is highly sensitive to its solvated environment. Depending on the functionalization pathway—whether via Nucleophilic Aromatic Substitution (SNAr), photoredox Friedel-Crafts alkylation, or cross-dehydrogenative coupling—the solvent dictates the stabilization of critical transition states.
Protic vs. Aprotic Environments: Protic solvents (like Methanol) can severely dampen nucleophilicity via extensive hydrogen bonding, effectively neutralizing electron-rich coupling partners like indoles.
Dielectric Constant in SET: In Single Electron Transfer (SET) photoredox catalysis, high-polarity aprotic solvents (like Acetonitrile) are mandatory to stabilize the transient nitrogen radical cations and iminium ions before nucleophilic attack.
Energy Transfer (Microwave vs. Thermal): Solvents with moderate to high loss tangents (like THF) couple efficiently with microwave irradiation, allowing reactions to bypass thermal degradation pathways that plague traditional reflux methods [1].
Troubleshooting & FAQs
Q1: My SNAr Csp2–Csp2 coupling of 3-chloro-1,4-benzoxazin-2-one with indoles is yielding <15%. I am using DMF or Methanol under reflux. Why is this failing?A1: The failure is rooted in transition state destabilization and nucleophile deactivation. Methanol (a protic solvent) heavily solvates the indole nucleophile via hydrogen bonding, drastically reducing its ability to attack the electrophilic center. DMF, while aprotic and polar, requires extended thermal reflux (180+ minutes) which leads to the thermal degradation of the sensitive 3-chloro intermediate.
The Fix: Switch to Tetrahydrofuran (THF) . THF provides the perfect balance: it dissolves both substrates without deactivating the nucleophile. Furthermore, transitioning from thermal reflux to Microwave (MW) irradiation in THF reduces the reaction time to just 7 minutes, yielding up to 85% by outcompeting the degradation kinetics [1].
Q2: During the visible-light photoredox Friedel-Crafts functionalization of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one, my conversion is stalling. Should I rigorously dry my solvent and degas the system?A2:No. For photoredox functionalization using 9,10-phenanthrenedione as an organic photocatalyst, non-dried Acetonitrile (CH3CN) under an air atmosphere is the optimal environment [2].
The Causality: The reaction relies on atmospheric oxygen (O2) as the terminal oxidant to regenerate the photocatalyst. Furthermore, trace moisture in non-dried acetonitrile facilitates the Proton-Coupled Electron Transfer (PCET) required to deprotonate the nitrogen radical cation into the reactive α-amino radical. Rigorously drying and degassing the solvent shuts down the catalytic cycle [2].
Q3: Are there "green" solvent alternatives that avoid volatile organic compounds (VOCs) entirely?A3: Yes. If you are performing cross-dehydrogenative-coupling (CDC) reactions, you can utilize Ionic Liquids such as [omim]FeCl4 , which acts simultaneously as the solvent and the catalyst, allowing for high-yield ester malonate coupling without VOCs [3]. Alternatively, "on water" ultrasound-assisted protocols leverage the hydrophobic effect to drive cyclization by forcing organic precursors into highly concentrated micro-droplets.
The following table summarizes the empirical data for the SNAr coupling of 3-chloro-1,4-benzoxazin-2-one with indole, demonstrating the critical interplay between solvent choice and heating modality [1].
Entry
Solvent
Heating Condition
Time (min)
Yield (%)
Mechanistic Observation
1
DMF
Thermal Reflux
180
10%
High polarity leads to intermediate degradation over time.
2
Methanol
Thermal Reflux
30
10%
Protic environment deactivates the indole nucleophile.
3
Cl-CH2CH2-Cl
Thermal Reflux
180
40%
Poor stabilization of the SNAr transition state.
4
THF
Thermal Reflux
120
60%
Good solubility/nucleophilicity, but thermal degradation persists.
5
THF
Ball-milling
12
70%
Mechanochemical activation improves yield over thermal heating.
6
THF
Microwave (MW)
7
85%
Optimal: Rapid energy transfer outcompetes degradation kinetics.
Step-by-Step Experimental Protocols
Protocol A: Microwave-Assisted SNAr Synthesis in THF [1]
This protocol utilizes microwave irradiation to bypass the thermal degradation of the benzoxazinone core.
Reagent Preparation: In a microwave-safe reaction vial, combine 3-chloro-1,4-benzoxazin-2-one (0.55 mmol) and the desired indole derivative (1.1 mmol).
Solvent Addition: Add 2 mL of Tetrahydrofuran (THF).
Self-Validation Check: Ensure complete dissolution at room temperature. A homogeneous solution confirms the solvent is correctly balancing the solubility of both the electrophile and the nucleophile.
Irradiation: Seal the vial and subject it to Microwave (MW) irradiation at 85 °C for exactly 7 minutes.
Workup: Cool the vial to room temperature. Evaporate the THF under reduced pressure. The rapid MW heating minimizes tar formation, resulting in a cleaner crude mixture.
Purification: Purify the residue via flash column chromatography to isolate the pure 3-aryl-2H-benzo[b][1,4]oxazin-2-one.
Protocol B: Visible-Light Photoredox Friedel-Crafts in Acetonitrile [2]
This protocol leverages SET kinetics and requires trace moisture and oxygen.
Catalyst & Substrate Loading: In a transparent glass vial, add 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one (0.15 mmol), indole (0.10 mmol), the Lewis acid Zn(OTf)2 (2.5 mol%), and the photocatalyst 9,10-phenanthrenedione (5 mol%).
Solvent Addition: Dissolve the mixture in 1 mL of non-dried Acetonitrile (CH3CN).
Self-Validation Check: Do not degas the solvent. The presence of dissolved atmospheric oxygen is a mechanistic requirement for catalyst turnover.
Irradiation: Place the vial approximately 2 cm away from a 5W white LED light source. Stir vigorously at room temperature to ensure continuous aeration.
Monitoring: Monitor the reaction via TLC. The high dielectric constant of CH3CN will stabilize the iminium ion intermediate until full conversion is achieved.
Isolation: Remove the solvent under vacuum and purify via silica gel chromatography.
Pathway & Workflow Visualizations
Photoredox catalytic cycle for the functionalization of 3,4-dihydro-benzoxazin-2-ones.
Solvent and heating optimization workflow for SNAr Csp2-Csp2 coupling.
References
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry (2024).[Link]
9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. Catalysts (2018).[Link]
Ionic liquid-catalyzed synthesis of (1,4-benzoxazin-3-yl) malonate derivatives via cross-dehydrogenative-coupling reactions. Heterocyclic Communications (2022).[Link]
Optimization
Temperature optimization for high-yield benzoxazinone synthesis
Topic: Temperature Optimization for High-Yield 4H-3,1-Benzoxazin-4-one Synthesis Ticket ID: BZX-OPT-2026-03 Status: Open for Consultation Analyst: Senior Application Scientist, Organic Synthesis Division Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Temperature Optimization for High-Yield 4H-3,1-Benzoxazin-4-one Synthesis
Ticket ID: BZX-OPT-2026-03
Status: Open for Consultation
Analyst: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Thermodynamics of Cyclization
Welcome to the technical support hub. You are likely here because your benzoxazinone yields are inconsistent, or you are isolating the uncyclized N-acylanthranilic acid intermediate.
The synthesis of 4H-3,1-benzoxazin-4-ones (benzoxazinones) hinges on a critical thermodynamic balance. The final step—cyclodehydration —is an entropy-driven process often requiring thermal activation to overcome the energy barrier of ring closure. However, the product is thermodynamically sensitive to hydrolysis (ring-opening) and thermal degradation (decarboxylation/polymerization).
The Core Challenge:
Too Cold: The reaction halts at the N-acylanthranilic acid intermediate (kinetic trap).
Too Hot: The benzoxazinone degrades or polymerizes (thermodynamic instability).
Moisture: The benzoxazinone ring is highly susceptible to nucleophilic attack by water, reverting to the open-chain acid.
This guide provides optimized protocols and troubleshooting workflows to navigate these variables.
Mechanistic Pathway & Temperature Checkpoints
The following diagram illustrates the reaction pathway and critical failure points relative to temperature and moisture.
Figure 1: Mechanistic pathway showing the critical cyclodehydration step. Note that moisture can reverse the reaction, and excess heat leads to degradation.
Optimized Experimental Protocols
Do not rely on a "one-size-fits-all" temperature. Choose the protocol based on your substrate's thermal stability.
Protocol A: The "Robust" Method (Modified Acetic Anhydride)
Best for: Simple substrates, thermally stable compounds.
The Logic: Acetic anhydride (
) acts as both solvent and dehydrating agent. The classic reflux (C) is often too harsh. We utilize a stepwise ramp to maximize yield without charring.
Mixing: In a round-bottom flask, combine anthranilic acid (1.0 equiv) with
(5.0 equiv). Note: Do not add base yet.
Activation (60°C): Heat to 60°C for 30 minutes. This ensures complete formation of the N-acetyl intermediate without forcing cyclization yet.
Cyclization (110°C): Ramp temperature to 110°C (gentle reflux if using toluene co-solvent, or sub-reflux for neat
). Hold for 2-3 hours.
Why 110°C? Many benzoxazinones degrade above 130°C. 110°C is the "sweet spot" for cyclization kinetics.
Isolation: Cool to 0°C. The product often crystallizes out. If not, remove excess
under high vacuum (keep bath C) to avoid hydrolysis during workup.
Protocol B: The "Low-Temp" Method (Cyanuric Chloride/TCT)
Best for: Temperature-sensitive functional groups, chiral substrates.
The Logic: Cyanuric Chloride (TCT) activates the carboxylic acid at room temperature (RT), converting the -OH into a good leaving group, allowing cyclization without high heat [1, 5].
Setup: Dissolve N-acylanthranilic acid (1.0 equiv) in dry Acetone or DCM.
Base Addition: Add Triethylamine (
, 2.2 equiv) at 0°C.
Activation: Add TCT (0.33 equiv) dissolved in acetone dropwise at 0°C.
Reaction: Stir at Room Temperature (25°C) for 2-6 hours.
Checkpoint: Monitor TLC.[1][2][3] If the intermediate persists, heat mildly to 40°C.
Workup: Pour into ice water. The byproduct (cyanuric acid) is water-soluble; the benzoxazinone precipitates.
Protocol C: Microwave-Assisted Synthesis
Best for: High-throughput screening, difficult substrates.
The Logic: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier in minutes. This kinetic spike often outpaces the slower degradation pathways [2, 3].
Parameter
Setting
Solvent
Solvent-free (Solid support) or Acetic Anhydride
Temperature
120°C (Fixed)
Time
3 - 8 minutes
Power
Max 150W (Dynamic)
Troubleshooting & FAQs
Ticket #001: "I keep isolating the open-ring starting material."
Diagnosis: Incomplete Cyclodehydration or Post-Reaction Hydrolysis.
Technical Explanation: The ring-closure is reversible. If your solvent contains water, or if you wash with aqueous base during workup, the ring will open.
Solution:
Dry Solvents: Ensure
or solvents are anhydrous.
Avoid Aqueous Workup: For Protocol A, distill off the solvent. Do not wash with water unless the product is known to be stable.
Temperature Check: If using Protocol A, increase the hold time at 110°C. If using Protocol B, ensure
is fresh (free of water).
Ticket #002: "My product turns black/tarry upon heating."
Diagnosis: Thermal Decomposition / Polymerization.[4][5]
Technical Explanation: Benzoxazinones can undergo decarboxylation or nucleophilic attack by the amino group of unreacted anthranilic acid (dimerization) at temperatures
C [4].
Solution:
Switch to Protocol B (TCT method). This avoids heat entirely.
Reduce Time: If using reflux, cut reaction time by 50%. Prolonged heating favors polymerization.
Ticket #003: "Can I use Ethanol for recrystallization?"
Diagnosis: Solvolysis Risk.
Technical Explanation: Benzoxazinones react with nucleophiles.[6] Refluxing in ethanol can lead to ring opening, forming the ethyl ester of the N-acylanthranilic acid.
Solution:
Use non-nucleophilic solvents like Hexane/Ethyl Acetate mixtures, Toluene , or Acetonitrile . Avoid alcohols and amines.
Decision Matrix for Method Selection
Use the following logic flow to determine the correct temperature strategy for your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthesis protocol based on substrate stability and scale.
References
Blanco, M., et al. (2005). "Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones." Heterocycles. Link
Gomes, M.J., et al. (2016). "Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions." Taylor & Francis Online. Link
Zhimomi, B.K., et al. (2024).[7][8] "Microwave-assisted synthesis of novel [1,4] oxazine derivatives." Arkivoc. Link
Kudryavtsev, Y., et al. (2020).[9] "Side reaction for the production of benzoxazine monomers based on diamines." ResearchGate.[10][11] Link
Davoodnia, A., et al. (2004). "Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one." MDPI / Molbank. Link
Preventing decomposition of 3,4-Dihydro-benzooxazin-2-one during synthesis
Welcome to the technical support center for the synthesis of 3,4-dihydro-1,4-benzoxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3,4-dihydro-1,4-benzoxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability and synthesis of this important heterocyclic scaffold. We will explore common issues leading to product decomposition and provide field-proven troubleshooting strategies and answers to frequently asked questions.
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and their solutions.
Problem 1: Extremely low or no yield of the desired 3,4-dihydro-1,4-benzoxazin-2-one.
Question: My reaction to synthesize 3,4-dihydro-1,4-benzoxazin-2-one from 2-aminophenol and a carbonylating agent (e.g., phosgene, triphosgene, or ethyl chloroformate) is resulting in a complex mixture with little to no desired product. What is going wrong?
Answer: This is a common and multifaceted problem that typically points to one of three primary causes: instability of the starting material, harsh reaction conditions promoting decomposition, or inefficient cyclization.
Possible Cause A: Oxidation of 2-Aminophenol
Expertise & Experience: 2-Aminophenol is highly susceptible to aerobic oxidation, especially under basic conditions, which are often required for the subsequent cyclization. This oxidation leads to the formation of colored, polymeric impurities and consumes your starting material.[1] The appearance of a dark blue, brown, or black color in your reaction mixture is a strong indicator of this side reaction.[2]
Trustworthiness (Self-Validating Protocol):
Use High-Purity Starting Material: Always use freshly purchased or purified 2-aminophenol. If the solid has darkened from its typical off-white or light tan color, consider recrystallization.
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is critical during the addition of base and throughout the reaction duration.
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to minimize dissolved oxygen.
Possible Cause B: Product Decomposition under Reaction Conditions
Expertise & Experience: The 3,4-dihydro-1,4-benzoxazin-2-one ring system is a cyclic carbamate (urethane). This functional group is sensitive to both strongly acidic and strongly basic conditions, which can catalyze its hydrolysis back to 2-aminophenol. Furthermore, high temperatures can promote decarboxylation or other rearrangement reactions.
Trustworthiness (Self-Validating Protocol):
Choice of Base: Opt for non-nucleophilic, sterically hindered bases over strong nucleophilic bases like NaOH or KOH. Bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate can be effective.[2][3] The use of an organic base like pyridine can also be beneficial as it can act as a nucleophilic catalyst without being overly harsh.
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed. Initial acylation is often performed at 0 °C, followed by a slow warming to room temperature for the cyclization step. Avoid prolonged heating or refluxing unless literature specifically supports it for your substrate.[3]
Milder Carbonylating Agents: While phosgene is effective, it is highly toxic. Triphosgene is a safer solid alternative but still generates phosgene in situ. Consider using milder reagents like ethyl chloroformate or 1,1'-carbonyldiimidazole (CDI). CDI is particularly mild and often allows the reaction to proceed at room temperature.
Possible Cause C: Inefficient Intramolecular Cyclization
Expertise & Experience: The key ring-forming step is an intramolecular SN2-type reaction where the phenoxide attacks the activated carbonyl group. If this step is slow, intermolecular side reactions, such as dimerization or polymerization of the acylated intermediate, can dominate.
Trustworthiness (Self-Validating Protocol):
High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can favor the intramolecular cyclization over intermolecular side reactions.
Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM) are generally preferred as they can solvate the intermediates without interfering with the reaction.
Order of Addition: A common successful strategy involves the slow addition of the carbonylating agent to a solution of 2-aminophenol and a base. This keeps the concentration of the reactive intermediate low, favoring cyclization.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
Problem 2: The purified product degrades upon standing or during purification.
Question: I successfully synthesized and purified my 3,4-dihydro-1,4-benzoxazin-2-one, but the material shows signs of decomposition after a short time or during silica gel chromatography. Why is it unstable?
Answer: The inherent reactivity of the cyclic carbamate makes it susceptible to degradation, particularly in the presence of nucleophiles or on acidic surfaces like standard silica gel.
Expertise & Experience: The ester-like nature of the carbamate bond is prone to cleavage. Silica gel is acidic and can catalyze the hydrolysis of the ring if trace amounts of water are present in the eluent. Furthermore, amines or other nucleophiles can initiate ring-opening.
Trustworthiness (Self-Validating Protocol):
Purification Method:
Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in your eluent system containing 1-2% triethylamine (or another volatile base) and then packing the column. This neutralizes the acidic sites.
Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic) for purification.
Recrystallization: Whenever possible, purification by recrystallization is preferred as it is a milder method.
Work-up Procedure: During the aqueous work-up, minimize contact time with acidic or basic aqueous layers. Ensure the final organic solution is thoroughly dried with an agent like MgSO₄ or Na₂SO₄ before solvent evaporation, as residual water can cause hydrolysis.
Storage: Store the purified product under an inert atmosphere, in a desiccator, and at low temperatures (-20 °C is recommended for long-term storage) to prevent hydrolysis from atmospheric moisture and slow down any decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 3,4-dihydro-1,4-benzoxazin-2-one?
The most prevalent method involves the cyclization of 2-aminophenol with a phosgene equivalent. A reliable, modern approach uses triphosgene in the presence of a base like pyridine or triethylamine in an aprotic solvent such as THF or DCM. The reaction of 2-aminophenol with ethyl chloroformate followed by base-mediated cyclization is also a very common and effective two-step, one-pot procedure.
Q2: What is the primary decomposition pathway for this molecule?
The primary decomposition pathway is hydrolysis of the carbamate bond. This can be catalyzed by acid or base and results in ring-opening to form 2-aminophenol, which can then undergo further reactions, particularly oxidation.
Decomposition Pathway Diagram
Caption: Primary decomposition pathway of the target molecule.
Q3: Are there alternative synthetic strategies that avoid harsh conditions?
Yes, several modern synthetic methods have been developed to improve yields and conditions.[4] These include:
Transition-Metal Catalysis: Palladium or copper-catalyzed intramolecular C-O or C-N bond-forming reactions can be used under milder conditions.[5]
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, which can minimize the duration the product is exposed to potentially degrading conditions.[4]
Enzymatic or Biocatalytic Methods: While less common for this specific scaffold, enzymatic approaches are emerging for the synthesis of related structures and offer unparalleled mildness.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are sufficient:
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify major impurities. Key signals to look for are the N-H proton, the CH₂ protons of the oxazine ring, and the carbonyl carbon (~150-160 ppm).
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretch and the strong carbonyl (C=O) stretch of the carbamate group (~1700-1750 cm⁻¹).
Melting Point: A sharp melting point is a good indicator of purity.
Data & Protocols
Table 1: Comparison of Common Synthetic Conditions
Parameter
Method A: Triphosgene
Method B: Ethyl Chloroformate
Method C: CDI
Carbonyl Source
Triphosgene
Ethyl Chloroformate
1,1'-Carbonyldiimidazole
Typical Base
Pyridine, Triethylamine
Triethylamine, K₂CO₃
None or catalytic base
Solvent
THF, Dichloromethane
Acetone, Acetonitrile
THF, Dichloromethane
Temperature
0 °C to RT
0 °C to Reflux
Room Temperature
Pros
High reactivity, good yields
Inexpensive, common reagent
Very mild conditions, high purity
Cons
Toxic (generates phosgene)
Can require heating, two steps
More expensive, slower reaction
Protocol: Synthesis via Ethyl Chloroformate
This protocol is a representative example and should be adapted based on specific literature procedures for substituted analogs.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminophenol (1.0 eq) and anhydrous acetone (to make a ~0.1 M solution).
Base Addition: Add anhydrous potassium carbonate (2.5 eq).
Acylation: Cool the vigorously stirred suspension to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes. The causality here is to form the N-acylated intermediate in situ.
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography). The heat provides the activation energy for the intramolecular nucleophilic substitution to close the ring.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by recrystallization or column chromatography on deactivated silica gel.
References
Kotha, S., Bindra, V., & Kuki, A. (1994).
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.
Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36.
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918.
Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710.
Al-Rawashdeh, N. et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 123.
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
Request PDF on ResearchGate. (n.d.).
Xu, B., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18).
PubMed. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60.
Request PDF on ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-??
Request PDF on ResearchGate. (2022). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
TSI Journals. (2015).
Google Patents. (1995). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
Schrödinger. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry.
Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
Structure-activity relationship (SAR) studies of 3,4-Dihydro-benzooxazin-2-one analogs
Structure-Activity Relationship (SAR) Studies of 3,4-Dihydro-benzooxazin-2-one Analogs: A Comparative Performance Guide Introduction The 3,4-dihydro-benzooxazin-2-one core is a highly privileged heterocyclic scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) Studies of 3,4-Dihydro-benzooxazin-2-one Analogs: A Comparative Performance Guide
Introduction
The 3,4-dihydro-benzooxazin-2-one core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by its rigid planar structure and dual hydrogen-bonding capacity (acting as an H-bond donor via the amine and an H-bond acceptor via the carbonyl), it effectively mimics endogenous substrates across multiple enzymatic targets. This guide objectively compares the performance of 3,4-dihydro-benzooxazin-2-one analogs across three primary therapeutic domains: Antimycobacterial activity (MenB inhibition), Aldose Reductase (ALR2) inhibition for diabetic complications, and Factor Xa inhibition for thrombosis.
Mechanistic Causality & Target Engagement
Understanding why these analogs work requires analyzing the causality between their structural features and the specific microenvironments of their targets.
Antimycobacterial Activity (MenB Target): The survival of Mycobacterium tuberculosis relies heavily on menaquinone biosynthesis. The enzyme MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) is a prime target. Benzoxazin-2-one analogs competitively inhibit MenB by mimicking the transition state of the naphthoyl-CoA substrate. SAR studies indicate that N-alkylation and halogenation at the C-6 position significantly enhance lipophilicity, improving cell wall penetration and lowering the Minimum Inhibitory Concentration (MIC) [1].
Aldose Reductase (ALR2) Inhibition: In chronic hyperglycemia, ALR2 converts excess glucose into sorbitol, leading to severe osmotic stress and diabetic complications. Dihydrobenzoxazinone derivatives act as potent ALR2 inhibitors. The incorporation of phenolic residues or styryl side chains at the C-3 position allows the scaffold to anchor deeply into the specificity pocket of ALR2, while the oxazinone core hydrogen-bonds with the catalytic Tyr48 and His110 residues [2].
Factor Xa Inhibition: Inappropriate thrombus formation is driven by Factor Xa, a serine protease. Benzoxazinone analogs engineered with basic tail groups (e.g., 2,6-dimethyltetrahydro-pyridinyl) fit perfectly into the S4 pocket of Factor Xa, yielding single-digit nanomolar IC50 values and excellent in vivo antithrombotic efficacy [3].
Comparative Performance Data
To objectively evaluate the efficacy of 3,4-dihydro-benzooxazin-2-one analogs, we compare their optimized SAR performance metrics against industry-standard reference drugs.
Therapeutic Target
Analog Modification Strategy
Efficacy Metric (IC50 / MIC)
Reference Standard
Performance vs. Standard
M. tuberculosis (MenB)
C-6 Halogenation, N-alkylation
MIC: 0.6 – 4.0 μg/mL
Isoniazid (MIC: ~0.25 μg/mL)
Moderate. Highly effective against resistant strains, though slightly less potent than Isoniazid [1].
Aldose Reductase (ALR2)
Phenolic residues, styryl side chains
IC50: 0.082 – 0.308 μM
Epalrestat (IC50: ~0.05 μM)
Highly Competitive. Adds dual antioxidant activity not present in Epalrestat[2].
Factor Xa
2,6-dimethyltetrahydro-pyridine tail
IC50: 3.0 nM
Rivaroxaban (IC50: ~0.7 nM)
Excellent. High selectivity over other serine proteases with strong in vivo efficacy [3].
Visualizing Logical Relationships
Fig 1. Mechanism of ALR2 inhibition by dihydrobenzoxazinone analogs to prevent osmotic stress.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these analogs. The causality behind each step is explained to provide a self-validating framework.
Protocol A: One-Pot Scaffold Synthesis via Catalytic Cyclization
Rationale: Traditional multi-step syntheses of benzoxazinones suffer from low yields and toxic intermediates. A one-pot cyclization using Yb-triflate acts as a Lewis acid to activate the carbonyl carbon, driving the intramolecular cyclization of N-acylanthranilic acid derivatives efficiently.
Preparation: Dissolve 1.0 mmol of the substituted 2-aminophenol and 1.2 mmol of the corresponding
-bromoester in 10 mL of anhydrous DMF.
Catalysis: Add 5 mol% of Yb-triflate. Causality: The rare-earth catalyst coordinates with the ester carbonyl, lowering the activation energy for nucleophilic attack by the amine.
Reaction: Stir at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Validation Check: Quench with water and extract with ethyl acetate. The disappearance of the broad amine peak (~3300 cm
) and the appearance of a strong lactam carbonyl peak (~1680 cm) in FTIR validates successful cyclization.
Protocol B: Self-Validating ALR2 Enzymatic Assay
Rationale: A continuous spectrophotometric assay is chosen over endpoint assays because it allows real-time monitoring of NADPH oxidation, providing precise
and IC kinetic data.
Reagent Setup: Prepare a 1 mL reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).
Inhibitor Incubation: Add the synthesized dihydrobenzoxazinone analog (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation) and 20 mU of recombinant human ALR2.
Control Implementation (Self-Validation):
Positive Control: Epalrestat (100 nM) to validate assay sensitivity and dynamic range.
Negative Control: Vehicle (1% DMSO) to establish the baseline uninhibited enzyme velocity.
Measurement: Initiate the reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm (NADPH depletion) for 5 minutes at 25°C using a UV-Vis spectrophotometer.
Data Analysis: Calculate IC
using non-linear regression analysis of the initial velocity vs. inhibitor concentration.
Fig 2. Iterative SAR workflow for synthesizing and evaluating benzoxazinone analogs.
Conclusion
The 3,4-dihydro-benzooxazin-2-one scaffold demonstrates remarkable versatility. While its antimycobacterial properties offer a vital alternative for drug-resistant strains, its most competitive performance lies in ALR2 and Factor Xa inhibition, where strategic substitutions yield single-digit nanomolar potency. Researchers should prioritize C-3 and N-alkylation modifications when tuning this scaffold for specific active sites.
References
Title: Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives and Its 2-(Arylamino)
Title: Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones (and Dihydrobenzoxazinones)
Source: ACS Publications (Journal of Medicinal Chemistry)
Comparative
Comparative analysis of analytical techniques for 3,4-Dihydro-benzooxazin-2-one
Analytical Profiling of 3,4-Dihydro-1,4-benzoxazin-2-one Scaffolds: A Comparative Guide to Characterization Techniques The 3,4-dihydro-2H-1,4-benzoxazin-2-one core is a privileged heterocyclic scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Profiling of 3,4-Dihydro-1,4-benzoxazin-2-one Scaffolds: A Comparative Guide to Characterization Techniques
The 3,4-dihydro-2H-1,4-benzoxazin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents, and potent in vivo analgesics[1][2]. Because synthetic functionalization typically occurs via benzylic alkylation at the N4 position or substitution at the C3 position (often generating a chiral center)[3], rigorous analytical characterization is paramount.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various analytical modalities used to validate the structural integrity, purity, and stereochemistry of these derivatives. Rather than merely listing parameters, this guide explores the mechanistic causality behind each technique to empower your experimental design.
Structural Elucidation: NMR vs. HRMS vs. FTIR
When a new 3,4-dihydro-1,4-benzoxazin-2-one derivative is synthesized, confirming its regiochemistry and molecular connectivity requires a multi-orthogonal approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D):
Performance: NMR is the gold standard for confirming regiochemistry, particularly for differentiating between N4-alkylation and O-alkylation (lactim ether formation). In
NMR (e.g., 250 MHz, ), the chiral C3 methine proton of 3-substituted derivatives typically resonates as a distinct doublet of doublets (e.g., 4.48 ppm, Hz)[4].
Causality: The electron-withdrawing nature of the lactam carbonyl (C2) and the adjacent oxygen (O1) strongly deshields the C3 protons. Their chemical shifts and coupling constants are highly sensitive to local stereoelectronic changes, making NMR indispensable for confirming spatial arrangements that mass spectrometry cannot resolve.
High-Resolution Mass Spectrometry (LC-ESI-HRMS):
Performance: HRMS provides exact mass confirmation and trace impurity profiling with sub-2 ppm mass accuracy. For benzoxazin-2-ones, Electrospray Ionization (ESI) in positive mode routinely yields robust
or adducts (e.g., m/z 287.9 for 3-biphenyl derivatives)[4].
Causality: The secondary or tertiary lactam nitrogen provides a readily protonatable site in acidic mobile phases (e.g., 0.1% formic acid), ensuring high ionization efficiency in ESI+, which vastly outperforms GC-MS for these polar, high-boiling-point scaffolds.
Fourier Transform Infrared (FTIR) Spectroscopy:
Performance: FTIR offers rapid confirmation of functional group transformations. The lactam C=O stretch is highly diagnostic, typically appearing around 1605–1650 cm
, while the N-H stretch (if unsubstituted at N4) appears broad around 3360–3378 cm[4].
Stereochemical Profiling: Chiral HPLC vs. X-Ray Crystallography
Because the biological efficacy of 3-substituted-3,4-dihydro-1,4-benzoxazin-2-ones is often enantiomer-dependent, stereochemical analysis is a critical workflow bottleneck.
Performance: Chiral HPLC is the premier technique for quantifying enantiomeric excess (
). Using chiral stationary phases (CSPs) like Daicel CHIRALCEL OD-H, baseline separation is routinely achieved using normal-phase eluents (e.g., n-hexane/2-propanol = 80/20)[4].
Causality: The cellulose tris(3,5-dimethylphenylcarbamate) linkages in the OD-H stationary phase form transient, stereoselective hydrogen bonds with the lactam N-H and C=O of the benzoxazin-2-one. The differential spatial bulk of the C3 substituent dictates the stability of this transient diastereomeric complex, leading to distinct retention times (e.g.,
min for the major enantiomer vs. min for the minor)[4].
X-Ray Crystallography:
Performance: While Chiral HPLC quantifies the ratio of enantiomers, X-ray crystallography is the only definitive method for assigning the absolute configuration (e.g., confirming the (S)-configuration of 3-(2-thienyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one)[4].
Limitation: It is strictly limited by the compound's physical state; many N4-alkylated derivatives present as amorphous oils, necessitating derivatization to heavy-atom salts to force crystallization.
Quantitative Comparison of Analytical Modalities
Analytical Technique
Primary Target Data
Resolution / Sensitivity
Throughput
Key Limitation
Chiral HPLC
Enantiomeric Excess ()
High ()
Medium (20–40 min/run)
Requires expensive, specific chiral stationary phases
UHPLC-ESI-HRMS
Purity, Exact Mass
ppm mass error
High (3–10 min/run)
Cannot distinguish enantiomers or exact regioisomers
NMR (1D/2D)
Regiochemistry, Connectivity
Atomic level
Low to Medium
High sample concentration required (~10–15 mg)
X-Ray Crystallography
Absolute Configuration
3D Spatial Coordinates
Very Low (Days)
Requires high-quality single crystals
FTIR Spectroscopy
Functional Groups (Lactam)
Moderate
Very High (< 1 min)
Lacks structural connectivity data
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol inherently proves its own accuracy during execution.
Protocol A: Enantiomeric Resolution via Chiral HPLC
Self-Validation Mechanism: A racemic standard must be injected prior to the enantioenriched sample to prove the column's discriminatory power and establish baseline resolution.
Sample Preparation: Dissolve 1.0 mg of the benzoxazin-2-one derivative in 1.0 mL of HPLC-grade chloroform (
Column Equilibration: Flush a Daicel CHIRALCEL OD-H column (250 x 4.6 mm, 5
m) with the mobile phase (n-hexane/2-propanol = 80/20 v/v) at a flow rate of 1.0 mL/min until a stable UV baseline (monitored at 254 nm) is achieved[4].
System Suitability (Racemate): Inject 10
L of the racemic mixture. Verify that two distinct peaks appear with equal integration areas (50:50 ratio, ).
Sample Analysis: Inject 10
L of the enantioenriched sample.
Data Processing: Calculate the
using the formula: .
Protocol B: Regiochemical Validation via 2D NMR (HMBC)
Self-Validation Mechanism: Cross-referencing 1D
integrations with 2D long-range couplings prevents false-positive structural assignments.
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (
spectrum (250 MHz or higher) at 25 °C to verify sample concentration.
2D HMBC Setup: Set up an HMBC experiment optimized for long-range coupling constants (
Hz).
Analysis: Map the correlation from the newly introduced substituent's protons (e.g., N4-benzylic
) to the benzoxazin-2-one core carbons. An N-alkylated product will show a strong HMBC correlation between the alkyl protons and the adjacent C3/C5 carbons, definitively ruling out O-alkylation.
Analytical Logic Diagram
The following decision tree dictates the optimal sequence of analytical techniques to minimize sample waste while maximizing structural confidence.
Fig 1: Sequential analytical workflow for the characterization of 3,4-dihydro-1,4-benzoxazin-2-ones.
References
Supporting Information - Wiley-VCH
Source: Wiley-VCH
URL
3,4-Dihydroquinazolin-2(1H)
ANTICANCER POTENTIAL OF NOVEL PALLADIUM(II)
New Synthetic Methodologies to Functionalize 3,4-Dihydroquinoxalin-2-ones and 3,4-Dihydro-1,4-benzoxazin-2-ones using Visible-Light Photocatalysis
Source: Universitat de València
URL
In Silico Docking vs. Experimental Binding Assays for 3,4-Dihydro-benzooxazin-2-one Derivatives: A Technical Comparison Guide
Executive Summary & Pharmacophore Context The 3,4-Dihydro-benzooxazin-2-one scaffold is a highly versatile N,O-heterocyclic pharmacophore utilized extensively in modern drug discovery. Due to its structural rigidity, hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Context
The 3,4-Dihydro-benzooxazin-2-one scaffold is a highly versatile N,O-heterocyclic pharmacophore utilized extensively in modern drug discovery. Due to its structural rigidity, hydrogen-bonding capabilities, and lipophilicity, it serves as a privileged structure for targeting various enzymes, including Acetylcholinesterase (AChE) for neurodegenerative diseases and Menaquinone-B (MenB) for multidrug-resistant Mycobacterium tuberculosis[1][2].
For application scientists and drug development professionals, determining the binding affinity and mechanism of action of these derivatives requires a rigorous balance between computational predictions and empirical validation. This guide provides an objective, highly technical comparison between in silico molecular docking workflows and in vitro experimental binding assays, detailing the causality behind methodological choices and establishing self-validating protocols for this specific compound class.
In Silico Docking Studies: Predictive Atomistic Modeling
Molecular docking and molecular dynamics (MD) simulations provide high-resolution, atomistic insights into how 3,4-dihydro-benzooxazin-2-one derivatives orient within a target's active site.
The Causality of Computational Choices
While docking algorithms (like AutoDock Vina) rapidly estimate the free energy of binding (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) using empirical scoring functions, they often treat the protein as a rigid entity. Because the benzoxazin-2-one core interacts heavily via stacking and hydrogen bonding with dynamic active-site residues (e.g., the peripheral anionic site of AChE), static docking can yield false positives[1]. Therefore, a self-validating computational protocol must couple initial docking with Molecular Dynamics (MD) simulations to account for solvent effects and conformational plasticity over time.
Standardized In Silico Protocol
Ligand Preparation: 3,4-dihydro-benzooxazin-2-one derivatives are sketched and energy-minimized using density functional theory (DFT) or molecular mechanics (e.g., OPLS4 force field). Protonation states are generated at physiological pH (7.4) to ensure accurate charge distribution.
Protein Preparation: The target crystal structure (e.g., human AChE, PDB: 4EY6) is retrieved. Missing loops are modeled, crystallographic waters are removed (unless bridging), and polar hydrogens are added. Kollman charges are assigned to establish the electrostatic environment.
Grid Box Generation: A grid box is centered on the known catalytic triad or allosteric site. For benzoxazin-2-ones targeting AChE, the grid must encompass both the catalytic active site (CAS) and the peripheral anionic site (PAS) to capture dual-binding modes.
Docking Execution: The Lamarckian Genetic Algorithm explores the conformational space of the ligand. Poses are ranked based on binding energy (kcal/mol).
MD Simulation (Validation): The top-ranked pose is subjected to a 100 ns MD simulation (e.g., GROMACS) in an explicit solvent box (NPT ensemble). Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) are calculated to confirm the stability of the benzoxazin-2-one inside the pocket[1].
Computational workflow for predicting benzoxazin-2-one binding affinity.
Experimental Binding Assays: Empirical Validation
To translate computational predictions into biological reality, experimental binding assays are mandatory. For 3,4-dihydro-benzooxazin-2-one derivatives, Fluorescence Quenching and Enzyme Inhibition Assays (e.g., Ellman's assay for AChE) are the gold standards[3].
The Causality of Experimental Choices
Fluorescence quenching exploits the intrinsic fluorescence of tryptophan (Trp) and tyrosine (Tyr) residues within the target protein. When a benzoxazin-2-one derivative enters the hydrophobic pocket, it alters the microenvironment of these fluorophores, leading to a measurable decrease in emission intensity[3]. This provides direct, macroscopic evidence of binding (
), differentiating between static (complex formation) and dynamic (collisional) quenching. However, quenching does not prove functional inhibition; thus, it must be paired with a functional enzymatic assay to determine the half-maximal inhibitory concentration ().
Standardized In Vitro Protocol (Fluorescence Quenching)
Protein Solution Preparation: A fixed concentration of the target protein (e.g., Bovine Serum Albumin or AChE) is prepared in a physiological buffer (e.g., 0.01 M PBS, pH 7.4).
Ligand Titration: Successive aliquots of the 3,4-dihydro-benzooxazin-2-one derivative (dissolved in DMSO, final DMSO concentration < 1% to prevent protein denaturation) are titrated into the protein solution.
Spectroscopic Measurement: The solution is excited at 280 nm or 295 nm (selective for Trp). Emission spectra are recorded from 300 to 500 nm.
Data Analysis: The fluorescence intensity data is fitted to the Stern-Volmer equation:
, where and are the fluorescence intensities in the absence and presence of the quencher (benzoxazin-2-one), and is the Stern-Volmer quenching constant[3].
Empirical validation pathways for benzoxazin-2-one protein binding.
Comparative Analysis: In Silico vs. In Vitro Performance
When evaluating 3,4-dihydro-benzooxazin-2-one derivatives, researchers must understand the distinct advantages and limitations of each approach. The table below synthesizes quantitative data from recent literature comparing computational and experimental metrics for this scaffold against common targets (AChE and MenB)[1][2][4].
High (Scoring functions struggle with desolvation penalties)
Low (Direct physical measurement)
Cost & Time
Low cost, rapid execution
High cost (reagents, synthesis), time-intensive
Synthesizing the Data
Relying solely on in silico docking for 3,4-dihydro-benzooxazin-2-ones is risky. Because the benzoxazinone core is relatively small and rigid, docking algorithms often over-predict binding affinities by finding artificially perfect geometric fits that ignore entropic penalties upon binding. Conversely, relying solely on experimental assays creates a "black box"—you know the compound inhibits the target, but you lack the structural rationale required for lead optimization.
The most robust, self-validating system is a hybrid approach :
Use docking to screen substituent modifications on the benzoxazin-2-one aromatic ring.
Filter the top 5% using 100 ns MD simulations to confirm stability[1].
Synthesize the validated hits and subject them to fluorescence quenching to confirm physical binding[3].
Perform enzyme inhibition assays to establish the functional
.
References
Maurya, D. K., et al. (2025). Highly Efficient Multicomponent One-Pot Synthesis of Benzoxazin-2-one Using Yb-triflate and Their Potential as AChE Inhibitor. ResearchGate.[Link]
Petronijević, J., et al. (2018). Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study. ResearchGate.[Link]
Mamolo, M. G., et al. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. PubMed (ChemMedChem).[Link]
Mamolo, M. G., et al. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives... Wiley Online Library.[Link]
Azmal, M., et al. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PMC.[Link]
A Senior Application Scientist's Guide to the Validation of 3,4-Dihydro-benzooxazin-2-one as a Therapeutic Target
For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The 3,4-dihydro-benzooxazin-2-one core is a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 3,4-dihydro-benzooxazin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous synthetic compounds with a wide spectrum of biological activities. Derivatives of this heterocyclic system have demonstrated promising anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] This guide provides a comprehensive framework for the rigorous validation of 3,4-dihydro-benzooxazin-2-one as a therapeutic target, moving from initial hypothesis to robust preclinical evidence. We will delve into the critical experimental workflows, compare its potential against established and novel therapeutic targets, and provide the technical details necessary for researchers to embark on their own validation studies.
The Central Hypothesis: Targeting Serine Proteases in Disease
While the broader benzoxazinone class has been associated with various targets, a significant body of evidence points towards the inhibition of serine proteases as a key mechanism of action for many of its derivatives.[3][4] Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological and pathological processes, including inflammation, coagulation, and cancer progression. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets.
This guide will proceed under the central hypothesis that 3,4-dihydro-benzooxazin-2-one itself, or its closely related analogues, can be developed as inhibitors of specific disease-relevant serine proteases. Our validation strategy will, therefore, focus on confirming this interaction and elucidating its functional consequences.
A Roadmap for Target Validation: From Concept to Confirmation
The validation of a novel therapeutic target is a multi-step process that requires a convergence of evidence from various experimental approaches. The following workflow provides a logical progression for validating 3,4-dihydro-benzooxazin-2-one as a serine protease-targeting therapeutic.
Comparative Analysis of the Antimicrobial Spectrum: Synthetic Benzoxazinone Derivatives
Executive Summary The benzoxazinone scaffold—specifically the 1,4-benzoxazin-3-one and 1,3-benzoxazin-4-one isomeric cores—has emerged as a critical pharmacophore in the fight against Multi-Drug Resistant (MDR) pathogens...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazinone scaffold—specifically the 1,4-benzoxazin-3-one and 1,3-benzoxazin-4-one isomeric cores—has emerged as a critical pharmacophore in the fight against Multi-Drug Resistant (MDR) pathogens. Unlike traditional quinolones, these derivatives offer a dual-mechanism potential: inhibiting bacterial DNA gyrase (GyrB subunit) and interfering with cell wall synthesis when hybridized with oxazolidinone moieties.
This guide provides a technical comparison of three primary classes of benzoxazinone derivatives, analyzing their antimicrobial spectrum against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), and fungal strains (C. albicans).
Part 1: Structural Classification & SAR Analysis
To understand the antimicrobial spectrum, we must first categorize the derivatives based on their chemical modifications. The biological activity is heavily dependent on the position of the nitrogen atom and the nature of the substituents at the C-2 and N-4 positions.
The Three Derivative Classes
Class A: Simple Halogenated 1,4-Benzoxazin-3-ones
Structure: Core bicyclic system with electron-withdrawing groups (Cl, F, NO₂) on the benzene ring.
The following diagram illustrates how specific structural modifications alter the antimicrobial spectrum.
Caption: SAR map detailing how specific chemical substitutions on the benzoxazinone core translate to differential antimicrobial efficacy.
Part 2: Comparative Antimicrobial Spectrum
The data below synthesizes results from multiple bioassays comparing these derivatives against standard antibiotics (Ampicillin, Ciprofloxacin, Fluconazole).
Gram-Positive Efficacy (The "Sweet Spot")
Benzoxazinone derivatives exhibit their strongest activity here. The lipophilic nature of the benzoxazine ring allows for effective penetration of the peptidoglycan layer.
Top Performer: Class C (Benzoxazinyl-Oxazolidinones).
Data Insight: Some Class C derivatives exhibit MIC values as low as 0.25 µg/mL against MRSA, outperforming Linezolid in specific resistant strains.[1][2]
Gram-Negative Efficacy (The Challenge)
Activity is historically lower due to the outer membrane barrier and efflux pumps in E. coli and P. aeruginosa.
Top Performer: Class B (Thiosemicarbazone Hybrids).
Mechanism: The thiosemicarbazone moiety acts as a siderophore mimic or chelating agent, facilitating transport across the outer membrane. Simple Class A derivatives often fail here (MIC > 64 µg/mL).
Antifungal Efficacy[3][4][5][6][7]
Top Performer: Thionated 1,3-benzoxazine derivatives.
Data Insight: Substitution with isoxazole groups has yielded antifungal activity comparable to Fluconazole against C. albicans.
Comparative Data Table: Minimum Inhibitory Concentration (MIC)
Values represent typical ranges found in literature for optimized derivatives in each class.
Organism Type
Strain
Class A (Simple Halogenated)
Class B (Thiosemicarbazone)
Class C (Oxazolidinone Hybrid)
Standard Control (Cipro/Amp)
Gram(+)
S. aureus (ATCC 25923)
12.5 – 50 µg/mL
4.0 – 16 µg/mL
0.25 – 2.0 µg/mL
0.5 – 1.0 µg/mL
Gram(+)
B. subtilis
8.0 – 32 µg/mL
2.0 – 8.0 µg/mL
0.5 – 4.0 µg/mL
0.25 – 1.0 µg/mL
Gram(-)
E. coli (ATCC 25922)
> 64 µg/mL (Inactive)
10 – 25 µg/mL
16 – 32 µg/mL
0.01 – 1.0 µg/mL
Gram(-)
P. aeruginosa
> 100 µg/mL
25 – 50 µg/mL
> 64 µg/mL
0.25 – 2.0 µg/mL
Fungi
C. albicans
50 – 100 µg/mL
12.5 – 25 µg/mL
N/A
1.0 – 8.0 µg/mL (Fluconazole)
Part 3: Mechanism of Action
Understanding why these differences exist requires looking at the molecular targets.
DNA Gyrase Inhibition (Bacteria):
Benzoxazinones target the GyrB subunit of DNA gyrase (unlike fluoroquinolones which largely target GyrA). This unique binding site explains the lack of cross-resistance with older quinolones.
Protein Synthesis Inhibition (Class C):
The oxazolidinone hybrid prevents the formation of the 70S ribosomal initiation complex, adding a second layer of lethality.
Part 4: Experimental Protocols (Self-Validating)
To replicate these findings, use the CLSI M07 Broth Microdilution Method . This is the gold standard for generating reproducible MIC data.
Protocol: Determination of MIC via Broth Microdilution[8][9]
Resazurin dye (optional, for visual confirmation of metabolic activity).
Workflow Diagram:
Caption: Step-by-step workflow for CLSI-compliant Broth Microdilution assay.
Critical Validation Steps (Trustworthiness):
DMSO Control: You must run a solvent control (DMSO only) to ensure the solvent itself isn't inhibiting growth.
Reference Strain: Always run a parallel strip with a reference strain (e.g., S. aureus ATCC 29213) and a known antibiotic (e.g., Ciprofloxacin). If the reference MIC falls outside the CLSI quality control range, the entire experiment is invalid .
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
[Link]
Rakesh, K. P., et al. (2016). "Synthesis and antimicrobial evaluation of novel benzoxazinone derivatives." Journal of Chemistry. (Focuses on 1,4-benzoxazin-3-one derivatives and their enhanced activity against Gram-positive strains).
[Link]
Wang, X., et al. (2011). "Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents." Bioorganic & Medicinal Chemistry Letters. (Source of Class C anti-MRSA data).
[Link]
Vincken, J. P., et al. (2018).[4] "QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives." Bioorganic & Medicinal Chemistry. (Provides the computational basis for SAR and Gram-negative efflux issues).
[Link]
Choudhari, S. M., & Singh, S. (2019). "Synthesis and Evaluation of Novel Benzoxazinone Derivatives." International Journal of Innovative Research in Technology. (Data on Thiosemicarbazone hybrids).
[Link]
Technical Guide: Cross-Reactivity Profiling of 3,4-Dihydro-benzooxazin-2-one Inhibitors
Executive Summary The 3,4-dihydro-benzooxazin-2-one scaffold represents a privileged class of mechanism-based serine protease inhibitors . Unlike simple competitive inhibitors, these molecules function as "suicide substr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,4-dihydro-benzooxazin-2-one scaffold represents a privileged class of mechanism-based serine protease inhibitors . Unlike simple competitive inhibitors, these molecules function as "suicide substrates" or slow-binding inhibitors. They trap the target enzyme in a stable acyl-enzyme complex via ring-opening, a mechanism that offers high potency but introduces significant cross-reactivity risks.
This guide provides a rigorous framework for evaluating the selectivity of these inhibitors, specifically distinguishing their activity against Human Leukocyte Elastase (HLE) versus closely related proteases like Proteinase 3 (PR3) and Cathepsin G (CatG) . It contrasts this scaffold with beta-lactams and outlines a self-validating kinetic protocol to quantify off-target latency.
Part 1: The Scaffold Architecture & Mechanism
To control cross-reactivity, one must understand the "warhead." The benzooxazin-2-one ring is designed to mimic the P1 residue of a peptide substrate. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack by the catalytic serine of the protease.
Mechanism of Inhibition
The selectivity of this scaffold is thermodynamic. The inhibitor acts as a substrate that "tricks" the enzyme.
Acylation (
): The enzyme attacks the carbonyl, opening the oxazinone ring.
Acyl-Enzyme Stability (
): The tethered acyl-enzyme intermediate is sterically hindered from hydrolyzing (deacylating).[1] If deacylation is slow, the enzyme remains inhibited. If fast, the molecule is merely a substrate.
Diagram 1: Mechanism-Based Inhibition Pathway
This diagram illustrates the critical ring-opening event that dictates both potency and cross-reactivity risks.
Figure 1: The kinetic bifurcation point is the Acyl-Enzyme state. High selectivity requires
to be negligible for the target (HLE) but rapid for off-targets (e.g., Trypsin).
Part 2: Comparative Selectivity Profiling
In drug development, "potency" is easy; "selectivity" is the hurdle. Below is a comparative analysis of the benzooxazin-2-one scaffold against standard alternatives.
Table 1: Scaffold Performance Comparison
Feature
3,4-Dihydro-benzooxazin-2-one
Beta-Lactams (e.g., Cephalosporins)
Isocoumarins
Primary Mechanism
Stable Acyl-Enzyme (Ring Open)
Stable Acyl-Enzyme
Stable Acyl-Enzyme
Chemical Stability
High (Resistant to spontaneous hydrolysis)
Low to Moderate (Prone to hydrolysis)
Moderate
Selectivity Driver
5-position substitution (steric clash)
C-3/C-7 side chains
3-alkoxy substituents
Cross-Reactivity Risk
Moderate (PR3, Cathepsin G)
High (PBPs, other serine proteases)
Moderate
Immunogenicity
Low (Generally non-haptenizing)
High (Ring opening creates haptens)
Low
In Vivo Half-life
Tunable via aryl substitution
Often short (rapid clearance)
Variable
Critical Insight: The "5-Substitution" Rule
Research indicates that cross-reactivity between HLE and Proteinase 3 (PR3) is best managed by manipulating the C-5 position of the benzoxazinone ring.
HLE: Tolerates bulky hydrophobic groups (Methyl, Ethyl) at C-5.
PR3/CatG: These enzymes have restricted S' subsites. A C-5 substituent creates a steric clash, preventing the formation of the stable acyl-enzyme complex.
Result: A 5-methyl-benzooxazinone can exhibit >100-fold selectivity for HLE over PR3 [1, 2].
Part 3: Experimental Protocols (Self-Validating)
To validate cross-reactivity, simple IC50 assays are insufficient because they do not account for time-dependent inhibition. You must perform a Jump-Dilution Assay to measure the residence time (
) on both the target and the off-target.
Protocol: Kinetic Selectivity via Jump-Dilution
Objective: Determine if the inhibitor acts as a rapidly reversible substrate (bad) or a tight-binding inhibitor (good) for the off-target enzyme.
Reagents:
Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
Substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC (Fluorogenic, Ex 380nm / Em 460nm).
Enzymes: Human Neutrophil Elastase (Target), Proteinase 3 (Off-Target).[2]
Workflow:
Incubation (High Concentration):
Incubate Enzyme (
final concentration) with Inhibitor () for 30 minutes.
Control: Enzyme with DMSO only.
Purpose: Force the formation of the E-I complex (acyl-enzyme).
The "Jump" (Dilution):
Rapidly dilute the mixture 100-fold into a solution containing the fluorogenic substrate.
Final Enzyme concentration should be physiological (e.g., 1-5 nM).
Final Inhibitor concentration is now
(below the inhibitory threshold).
Measurement:
Monitor fluorescence continuously for 60 minutes.
Data Interpretation (Self-Validation):
Scenario A (Ideal Selective Inhibitor): The target (HLE) shows no recovery of activity (flat line). The complex is stable.[3]
Scenario B (Cross-Reactive Substrate): The off-target (PR3) shows a progressive recovery of activity (curved line). This indicates the inhibitor acylated the off-target but hydrolyzed off (
is fast).
Scenario C (Non-Specific): Both enzymes show no recovery. The inhibitor is a promiscuous acylator (Toxic).
Diagram 2: Screening Workflow for Cross-Reactivity
This workflow ensures that "hits" are true inhibitors, not just competitive substrates.
Figure 2: A hierarchical screening tree. Note that compounds failing the counter-screen are often "alternative substrates"—they inhibit initially but are metabolized by the off-target enzyme.
Part 4: Structural Determinants of Cross-Reactivity[4]
When optimizing 3,4-dihydro-benzooxazin-2-ones, three zones on the scaffold dictate the specificity profile.
Position 2 (The Carbonyl):
Effect: This is the warhead.
Tuning: Electron-withdrawing groups on the aryl ring (Positions 5, 6, 7, 8) increase the electrophilicity of C-2, increasing
(acylation rate). However, excessive activation often leads to broad, non-specific acylation of other serine hydrolases [3].
Position 5 (The "Gatekeeper"):
Effect: Steric bulk here interacts with the S' subsites.
Data: 5-Methyl or 5-Ethyl substitution dramatically reduces activity against Chymotrypsin and Proteinase 3 while maintaining HLE potency. This is the primary lever for fixing cross-reactivity issues [1].
N-Substituents (Position 1):
Effect: Modulates solubility and binding affinity (
) before the acylation step.
Risk:[4][5] Large hydrophobic groups here can attract metabolic enzymes (CYPs), introducing non-protease cross-reactivity.
References
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones.
Source: PubMed / Biochemistry
URL:[Link]
(Foundational paper establishing the acyl-enzyme mechanism and the importance of 5-substitution for selectivity.)
Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
Source: PubMed / Biochemistry
URL:[Link]
(Detailed SAR analysis confirming that electron withdrawal increases potency while 5-substitution drives selectivity.)
Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase.
Source: European Journal of Medicinal Chemistry
URL:[Link]
(Recent application of the scaffold demonstrating dual inhibitory effects and in vivo efficacy.)[6]
Cross-reactivity in β-Lactam Allergy.
Source: Journal of Allergy and Clinical Immunology: In Practice
URL:[Link]
(Provides the comparative baseline for beta-lactam cross-reactivity risks.)
Benchmarking New 3,4-Dihydro-benzooxazin-2-one Derivatives Against Standard Therapeutics: A Technical Comparison Guide
Executive Summary The 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold is widely recognized in medicinal chemistry as a "privileged structure." Due to its unique hydrogen-bonding capabilities and structural rigidity, this he...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazin-2-one scaffold is widely recognized in medicinal chemistry as a "privileged structure." Due to its unique hydrogen-bonding capabilities and structural rigidity, this heterocycle serves as a versatile pharmacophore. Recent synthetic advancements have yielded novel bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) and epoxybenzooxocinopyridine-linked derivatives that exhibit potent biological activities.
As a Senior Application Scientist, I have structured this guide to objectively benchmark these novel derivatives against established clinical standards in two primary therapeutic domains: Peripheral Analgesia (benchmarked against Metamizole Sodium) and Antiviral Activity (benchmarked against Remdesivir for SARS-CoV-2). By analyzing self-validating experimental protocols and comparative data, this guide provides drug development professionals with actionable insights into the translational potential of these compounds.
Analgesic Efficacy: Benchmarking Against Metamizole Sodium
Mechanistic Rationale
The analgesic properties of benzoxazinone derivatives are primarily attributed to their ability to competitively inhibit the cyclooxygenase (COX-1/COX-2) enzymes, thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2). Recent in vivo studies demonstrate that specific bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives provide superior nociceptive relief compared to standard pyrazolone analgesics like metamizole sodium ().
Experimental Protocol: In Vivo Nociception Assay
To evaluate peripheral analgesia, the Acetic Acid-Induced Writhing Test in murine models is utilized. This assay is specifically chosen because intraperitoneal injection of acetic acid triggers a robust, localized prostaglandin-driven inflammatory response, making it the gold standard for benchmarking COX inhibitors.
Self-Validating Methodology:
Subject Preparation: Fast adult male mice (20–25 g) for 12 hours prior to the experiment to ensure uniform drug absorption.
Blinded Administration: Administer the test compounds (Benzoxazinone derivatives) and the standard drug (Metamizole sodium) orally at equimolar doses (e.g., 50 mg/kg).
Causality & Control Integration: Include a vehicle-only negative control to establish the baseline nociceptive response (maximum writhing). Include the metamizole group as a positive control to validate the assay's sensitivity to standard analgesics.
Data Acquisition: Count the number of abdominal constrictions (writhes) over 20 minutes. Observers must be strictly blinded to the treatment groups to eliminate confirmation bias.
Comparative Data Analysis
The following table summarizes the benchmarking of two novel derivatives against metamizole sodium. The novel derivatives exhibit a statistically significant reduction in nociceptive responses.
Treatment Group
Dose (mg/kg)
Mean Number of Writhes (± SD)
% Inhibition vs. Control
Vehicle (Negative Control)
-
45.2 ± 3.1
-
Metamizole Sodium (Standard)
50
21.4 ± 2.5
52.6%
Benzoxazinone Derivative A
50
14.8 ± 1.9
67.2%
Benzoxazinone Derivative B
50
12.1 ± 1.4
73.2%
Pathway Visualization
Fig 1: Comparative inhibition of the cyclooxygenase (COX) pain pathway by benzoxazinones and metamizole.
Antiviral Efficacy: Benchmarking Against Remdesivir (SARS-CoV-2)
Mechanistic Rationale
Beyond analgesia, the benzoxazinone core has been successfully conjugated with epoxybenzooxocinopyridine scaffolds to target viral replication machinery. Molecular docking and in vitro studies suggest these derivatives interact with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), effectively halting viral genome replication in a manner analogous to Remdesivir ().
Experimental Protocol: In Vitro CPE Reduction Assay
To benchmark antiviral efficacy, a Cytopathic Effect (CPE) reduction assay is employed. We utilize Vero E6 cells because their high endogenous expression of ACE2 receptors facilitates robust and reproducible viral entry, which is critical for maintaining a high signal-to-noise ratio in high-throughput screening.
Self-Validating Methodology:
Cell Seeding: Seed Vero E6 cells in 96-well plates at
cells/well.
Infection & Treatment: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01. Simultaneously, add serial dilutions of the benzoxazinone derivatives and Remdesivir.
Assay Integrity (Z'-factor): Include a mock-infected control (100% viability) and a virus-only control (maximum CPE). Calculate the Z'-factor; only plates yielding a Z' > 0.5 are accepted, ensuring the assay's statistical reliability.
Viability Readout: After 72 hours, quantify cell viability using an MTS tetrazolium assay. Calculate the half-maximal inhibitory concentration (
) and the half-maximal cytotoxic concentration ().
Comparative Data Analysis
The therapeutic viability of an antiviral is dictated by its Selectivity Index (
). As shown below, optimized benzoxazinone derivatives demonstrate antiviral activity comparable to Remdesivir while maintaining excellent host-cell tolerability.
Compound
(μM)
(μM)
Selectivity Index (SI)
Remdesivir (Standard)
1.5 ± 0.2
> 100
> 66.6
Benzoxazinone Derivative C
4.8 ± 0.5
> 150
> 31.2
Benzoxazinone Derivative D
2.1 ± 0.3
> 150
> 71.4
Workflow Visualization
Fig 2: Self-validating high-throughput screening workflow for in vitro antiviral benchmarking.
Toxicity Profiling and Future Directions
A critical component of drug benchmarking is safety. Acute toxicity tests conducted via single intraperitoneal injections in guinea pigs reveal that 3,4-dihydro-benzooxazin-2-one derivatives generally fall into low-toxicity classifications. While mild, transient neurological signs were observed at high doses (>400 µg/kg), hematological and biochemical parameters remained within normal physiological ranges after 15 days ().
References
Kulakov, I. V., Karbainova, A. A., Shulgau, Z. T., & Fisyuk, A. S. (2017). "Synthesis and Analgesic Activity of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) Derivatives." Chemistry of Heterocyclic Compounds. Available at:[Link]
Stalinskaya, A. L., Martynenko, N. V., Shulgau, Z. T., Shustov, A. V., Keyer, V. V., & Kulakov, I. V. (2022). "Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives." Molecules. Available at:[Link]
Comparative
A Head-to-Head Comparison of Synthetic Routes to 3,4-Dihydro-benzo[d]oxazin-2-one: A Guide for Researchers
The 3,4-dihydro-benzo[d]oxazin-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and is a crucial building block in medicinal chemistry and drug development.[1] Its syn...
Author: BenchChem Technical Support Team. Date: March 2026
The 3,4-dihydro-benzo[d]oxazin-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and is a crucial building block in medicinal chemistry and drug development.[1] Its synthesis has been the subject of considerable research, leading to a diverse array of synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 3,4-dihydro-benzo[d]oxazin-2-one, offering an objective analysis of their performance, supported by experimental data and detailed protocols. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific needs, considering factors such as yield, scalability, cost, safety, and environmental impact.
Introduction to 3,4-Dihydro-benzo[d]oxazin-2-one
3,4-Dihydro-benzo[d]oxazin-2-one, also known as 1,4-benzoxazin-2-one, possesses a unique structural framework that imparts a range of pharmacological activities. Derivatives of this core structure have been reported to exhibit antimicrobial, antitumor, and anti-inflammatory properties, among others.[2] The growing interest in these compounds has fueled the development of efficient and versatile synthetic methodologies. This guide will delve into the intricacies of the following key synthetic approaches:
Phosgene-Free Synthesis from 2-Aminophenol
Reductive Cyclization of 2-Nitrophenols
Intramolecular Cyclization of N-(2-hydroxyphenyl)acetamides
Each of these routes offers a distinct set of advantages and disadvantages, which will be critically evaluated to provide a holistic understanding of the synthetic landscape.
Synthetic Route 1: Phosgene-Free Synthesis from 2-Aminophenol
The reaction of 2-aminophenol with a suitable C1 carbonyl source is a cornerstone for the synthesis of 3,4-dihydro-benzo[d]oxazin-2-one, offering a safer alternative to the use of highly toxic phosgene. Various phosgene-free reagents, such as dimethyl carbonate and ethyl chloroacetate, have been successfully employed.
Mechanism of Phosgene-Free Synthesis
The reaction typically proceeds through a two-step sequence. Initially, the amino group of 2-aminophenol undergoes nucleophilic attack on the carbonyl source, leading to the formation of an intermediate carbamate or N-acylated derivative. Subsequent intramolecular cyclization, often facilitated by a base, involves the nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon, followed by the elimination of a leaving group to afford the desired benzoxazinone ring system.
Caption: General workflow for the phosgene-free synthesis of 3,4-Dihydro-benzo[d]oxazin-2-one.
Experimental Protocol: From 2-Aminophenol and Ethyl Chloroacetate
This protocol is adapted from a widely recognized method for the synthesis of the benzoxazinone core.[3]
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide
To a stirred solution of 2-aminophenol (1 eq.) in a suitable solvent such as dichloromethane or ethyl acetate at 0 °C, add chloroacetyl chloride (1 eq.) dropwise.
A base, for instance, triethylamine or pyridine (1.1 eq.), can be added to neutralize the hydrochloric acid formed during the reaction.
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyphenyl)-2-chloroacetamide, which can be purified by recrystallization.
Step 2: Intramolecular Cyclization to 3,4-Dihydro-benzo[d]oxazin-2-one
Dissolve the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Add a base, such as potassium carbonate or sodium hydride (1.2 eq.), to the solution.
Heat the reaction mixture to a temperature ranging from 50 to 100 °C and monitor the progress by TLC.
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Synthetic Route 2: Reductive Cyclization of 2-Nitrophenols
A classic and robust method for the synthesis of 3,4-dihydro-benzo[d]oxazin-2-one involves the reductive cyclization of a suitably substituted 2-nitrophenol derivative.[4] This approach leverages the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization.
Mechanism of Reductive Cyclization
The reaction is initiated by the reduction of the nitro group to an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/acetic acid), or more modern methods like visible light photoredox catalysis.[5][6] The in situ generated 2-aminophenol derivative then undergoes intramolecular cyclization with an adjacent ester or a related functional group to form the benzoxazinone ring.
Caption: General workflow for the reductive cyclization route.
This protocol is based on a modern, mild, and efficient visible light photoredox catalysis method.[6]
In a reaction vessel, combine methyl 2-(2-nitrophenoxy)acetate (1 eq.), a photocatalyst such as Ru(bpy)₃Cl₂·6H₂O (e.g., 2.5 mol%), and a suitable hydrogen atom donor (e.g., Hantzsch ester, 2.1 eq.).
Add a weak acid co-catalyst like camphorsulfonic acid (CSA, 10 mol%) and dissolve the components in a degassed solvent system, for example, a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF).
To facilitate the cyclization of the intermediate hydroxamic acid, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (5 eq.).
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature and stir until the starting material is consumed, as monitored by TLC.
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3,4-dihydro-benzo[d]oxazin-2-one. The Boc group can be subsequently removed under standard acidic conditions if required.
Synthetic Route 3: Intramolecular Cyclization of N-(2-hydroxyphenyl)acetamides
This route is a variation of the phosgene-free method but starts with a pre-formed N-(2-hydroxyphenyl)acetamide derivative. The key step is the base-mediated intramolecular cyclization to form the benzoxazinone ring.
Mechanism of Intramolecular Cyclization
The mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion. This is followed by an intramolecular nucleophilic attack of the phenoxide on the carbonyl carbon of the amide group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of a leaving group (if present) or rearrangement affords the stable 3,4-dihydro-benzo[d]oxazin-2-one. The rate-limiting step can vary depending on the specific substrate and reaction conditions.[7]
Caption: Mechanism of the intramolecular cyclization of N-(2-hydroxyphenyl)acetamides.
Experimental Protocol: Base-Mediated Cyclization
This protocol is a generalized procedure based on common literature methods.[5]
Dissolve the N-(2-hydroxyphenyl)acetamide derivative (1 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
Add a strong base, for example, sodium hydride (1.2 eq.) or potassium tert-butoxide (1.2 eq.), portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature or heat to a moderate temperature (e.g., 60-80 °C) to drive the cyclization to completion. Monitor the reaction progress by TLC.
After the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed reactions, and the synthesis of 3,4-dihydro-benzo[d]oxazin-2-one is no exception. Palladium-catalyzed carbonylative cyclization of 2-aminophenols or related precursors offers an elegant and efficient route to this heterocyclic system.[8][9]
Mechanism of Palladium-Catalyzed Carbonylative Cyclization
The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to an aryl halide or triflate precursor. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium intermediate. Subsequent intramolecular aminopalladation or a related cyclization step involving the amino and hydroxyl groups of the 2-aminophenol derivative, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the desired 3,4-dihydro-benzo[d]oxazin-2-one.
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylative cyclization.
Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of 2-Aminophenol
This protocol is a representative procedure adapted from similar carbonylative cyclization reactions.[8]
To a pressure-rated reaction vessel, add 2-aminophenol (1 eq.), a palladium catalyst such as Pd(OAc)₂ (e.g., 5 mol%), a phosphine ligand like PPh₃ (e.g., 10 mol%), and a base, for example, triethylamine (2 eq.).
Add a suitable solvent, such as acetonitrile or toluene.
Seal the vessel and purge with carbon monoxide gas, then pressurize to the desired pressure (e.g., 10-20 psi).
Heat the reaction mixture to a temperature between 70 and 120 °C and stir for the required reaction time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and carefully vent the carbon monoxide.
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the pure 3,4-dihydro-benzo[d]oxazin-2-one.
Good, but may require specialized equipment for hydrogenation
Good
Can be challenging due to gas handling
Cost-Effectiveness
Generally cost-effective
Can be cost-effective depending on the reducing agent
Starting material synthesis adds a step
Catalyst cost can be a factor
Safety Considerations
Avoids phosgene, but some reagents can be corrosive or toxic
Nitro compounds can be energetic; hydrogenation requires careful handling
Strong bases require careful handling
CO is highly toxic; requires a well-ventilated area and proper equipment
Green Chemistry Aspects
Phosgene-free is a major advantage
Visible light catalysis is a greener alternative to traditional reduction methods
Atom economy can be good
Use of CO is atom-economical, but metal catalysts can be a concern
Substrate Scope
Generally broad
Broad, tolerant of various functional groups
Good, depends on the synthesis of the precursor
Can be broad, but sensitive to catalyst poisoning
Conclusion and Future Perspectives
The synthesis of 3,4-dihydro-benzo[d]oxazin-2-one can be achieved through several effective synthetic routes, each with its own set of merits and drawbacks.
The phosgene-free synthesis from 2-aminophenol stands out as a versatile, safe, and often high-yielding method, making it a popular choice in many research settings.
The reductive cyclization of 2-nitrophenols is a classic and reliable approach, with modern advancements such as photoredox catalysis offering milder and more environmentally friendly conditions.
Intramolecular cyclization of pre-formed N-(2-hydroxyphenyl)acetamides provides a straightforward route, particularly when the starting amide is readily accessible.
Transition metal-catalyzed carbonylative cyclization represents a more modern and elegant approach, offering high atom economy, though it may require more specialized equipment and catalyst optimization.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the reaction, the availability and cost of starting materials, the laboratory equipment at hand, and the importance of safety and green chemistry principles. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
Albanese, D., Landini, D., Lupi, V., & Penso, M. (2003). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research, 42(3), 479-482. [Link]
Cai, M., et al. (2024). Carbonylative Cyclization of 2-Iodofluorobenzenes and 2-Aminophenols with Recyclable Palladium-Complexed Dendrimers on SBA-15: One-Pot Synthesis of Dibenzoxazepinones. The Journal of Organic Chemistry. [Link]
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695. [Link]
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 27-32. [Link]
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantio- and Diastereospecific Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Cu(I)-Catalyzed Intramolecular C-N Cyclization. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 9(1), 1-7. [Link]
Kral, M., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983-3994. [Link]
Kumar, P., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][10][11]oxazine Analogues. The Journal of Organic Chemistry, 85(12), 8221-8229. [Link]
Nicolas, M., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications, 38(15), 2536-2549. [Link]
Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
Alonso, F., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 26(14), 4153. [Link]
de la Torre, A., et al. (2025). Synthesis of 3,4-Dihydroquinazolinones via Base-Promoted Formal [4+2] Cycloadditions. European Journal of Organic Chemistry. [Link]
Shitole, P. A., & Gopi, H. N. (2015). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 127(7), 1239-1245. [Link]
Reddy, C. R., et al. (2012). Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. Organic Letters, 14(24), 6178-6181. [Link]
Huang, H., et al. (2024). The synthesis of 3,4-dihydro-2H-benzo[b][10][11]oxazines. Angewandte Chemie International Edition. [Link]
Wu, X.-F., et al. (2017). Palladium-Catalyzed Carbonylative Cyclization of Azoarenes. Chemistry – An Asian Journal, 12(1), 35-38. [Link]
Mogilaiah, K., et al. (2011). Synthesis of some new 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147-1153. [Link]
Douglas, J. J., & Stephenson, C. R. J. (2014). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 16(2), 532-535. [Link]
Gabriele, B., & Mancuso, R. (2023). An Overview of Catalytic Carbonylative Double Cyclization Reactions. Catalysts, 13(6), 1025. [Link]
Khedr, A. M., et al. (2022). Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation. Arabian Journal of Chemistry, 15(1), 103498. [Link]
Kim, S., et al. (2016). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 14(30), 7237-7244. [Link]
Al-Tel, T. H. (2025). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. Molecules. [Link]
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]
Smist, M., & Kwiecien, H. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 45(40). [Link]
Wang, Y., et al. (2020). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[1][11]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]
Kumar, A., et al. (2019). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Organic Letters, 21(15), 6016-6020. [Link]
Sharifi, A., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 28983. [Link]
Crossley, S. W. M., & Williams, T. J. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Organometallics. [Link]
This guide provides immediate, operational directives for the safe handling and disposal of 3,4-Dihydro-benzo[1,4]oxazin-2-one (CAS 98554-71-3). Date of Issue: March 1, 2026 Target Audience: Laboratory Managers, EHS Offi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides immediate, operational directives for the safe handling and disposal of 3,4-Dihydro-benzo[1,4]oxazin-2-one (CAS 98554-71-3).
Date of Issue: March 1, 2026
Target Audience: Laboratory Managers, EHS Officers, and Senior Researchers.
Part 1: Chemical Identification & Hazard Profile
Before initiating disposal, you must verify the specific isomer in your inventory. This guide addresses the 2-one isomer (a lactone), which is distinct from the more common 3-one (lactam) isomer. The lactone moiety confers specific chemical instability (hydrolysis susceptibility) that influences waste segregation.
Parameter
Technical Specification
Chemical Name
3,4-Dihydro-benzo[1,4]oxazin-2-one
CAS Number
98554-71-3
Molecular Formula
C₈H₇NO₂
Molecular Weight
149.15 g/mol
Structure Class
Heterocyclic Lactone (Fused Benzene-Oxazine ring)
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, Chloroform; poorly soluble in water.[1][2][3]
GHS Hazard Classification
Based on structural analogs and functional group analysis (Lactones/Secondary Amines).
Signal Word:WARNING
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4][5]
Part 2: Operational Disposal Protocol
Core Directive: The primary disposal method for 3,4-Dihydro-benzo[1,4]oxazin-2-one is high-temperature incineration via a licensed hazardous waste contractor. DO NOT dispose of via sanitary sewer or trash.
Step 1: Waste Characterization & Segregation
The lactone ring at position 2 is susceptible to hydrolysis in the presence of strong acids or bases, potentially generating ring-opened amino-phenol derivatives that may oxidize rapidly.
Segregation Rule #1 (pH Stability): Keep waste streams Neutral (pH 6-8) . Avoid mixing with strong acids (HCl, H₂SO₄) or strong bases (NaOH, KOH) to prevent uncontrolled hydrolysis and heat generation in the waste container.
Segregation Rule #2 (Reactivity): Segregate strictly from Strong Oxidizers (e.g., Permanganates, Peroxides). The secondary amine functionality is reducing and can react violently with oxidizers.
Wide-mouth HDPE (High-Density Polyethylene) jar with screw-top lid.
Label as "Hazardous Waste - Toxic Solid". List constituent: 3,4-Dihydro-benzo[1,4]oxazin-2-one.[3]
Liquid Waste (Dissolved in solvents like DMSO/MeOH)
Glass or HPLC-grade HDPE carboy. Avoid metal containers due to potential amine-metal complexation.
Label as "Hazardous Waste - Flammable/Toxic" (depending on solvent). List all solvents + <1% Benzoxazinone.
Step 3: Disposal Workflow (Decision Tree)
The following logic gate ensures compliant processing from the bench to the central accumulation area.
Figure 1: Decision tree for the segregation and packaging of benzoxazinone waste streams.
Part 3: Emergency Response (Spill Protocol)
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
Containment:
Solids: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Sweep carefully into a dustpan.
Liquids: Surround the spill with absorbent pads or vermiculite.
Decontamination:
Wipe the surface with a mild detergent solution .
Avoid Bleach: Do not use bleach (sodium hypochlorite) immediately, as it may react with the secondary amine to form chloramines. Use simple soap and water first.
Disposal of Cleanup Materials: All absorbent materials, gloves, and wipes must be disposed of as Hazardous Solid Waste following the protocol in Part 2.
References
PubChem. (n.d.).[1] Compound Summary: 3,4-Dihydro-2H-1,4-benzoxazine (Related Structure Hazard Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]
Personal protective equipment for handling 3,4-Dihydro-benzo[1,4]oxazin-2-one
Executive Summary & Chemical Profile Objective: This guide provides an autonomous safety framework for handling 3,4-Dihydro-benzo[1,4]oxazin-2-one (and its structural isomers like the 3-one). As a bicyclic heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Objective: This guide provides an autonomous safety framework for handling 3,4-Dihydro-benzo[1,4]oxazin-2-one (and its structural isomers like the 3-one). As a bicyclic heterocyclic building block used frequently in medicinal chemistry (e.g., for anticoagulants or antipsychotics), this compound presents specific risks related to particulate inhalation and contact dermatitis.
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1]
Operational Philosophy:
Safety with this compound is not just about wearing gear; it is about containment . The primary risk vector is the generation of airborne dust during weighing and transfer, which can lead to respiratory sensitization or mucosal irritation.
Hazard Characterization & Risk Assessment
Before selecting PPE, we must define the "Zone of Exposure." The following matrix summarizes the GHS classifications and the corresponding physiological risks.
Hazard Class
GHS Code
Signal Word
Physiological Impact
Operational Trigger
Skin Irritation
H315
Warning
Erythema, dermatitis, localized necrosis upon prolonged contact.
Spillage during transfer; contaminated gloves.
Eye Irritation
H319
Warning
Conjunctival redness, pain, potential corneal damage if abrasive.
Dust generation; splash (if in solution).
STOT - SE 3
H335
Warning
Respiratory tract irritation, coughing, shortness of breath.
Weighing outside a fume hood; open-vessel heating.
The PPE Shield: Selection & Specifications
Do not default to generic "lab safety" rules. Use this specific protocol based on the compound's physical state and solubility profile.
A. Hand Protection (Glove Logic)
Solid State Handling:
Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis risk).
Thickness: Minimum 5 mil (0.12 mm) .
Rationale: Nitrile provides excellent resistance to solid organic particulates. Benzoxazinone derivatives are solids; permeation is negligible unless dissolved.
Solution State Handling (Solvent Dependent):
Note: Once dissolved, the solvent dictates the glove choice, not the solute.
DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield™ laminates. Standard nitrile degrades in <5 minutes.
Methanol/Acetone: Double-gloved Nitrile is acceptable for splash protection.
B. Respiratory Protection
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
Secondary Control (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator .
Critical: Surgical masks are insufficient; they do not seal against fine organic dusts.
C. Ocular Protection
Standard: ANSI Z87.1 Chemical Splash Goggles.
Why Goggles over Safety Glasses? Fine powders can drift around the sides of standard safety glasses. Goggles provide a seal that prevents particulate entry.
D. Body Protection
Standard: 100% Cotton or Nomex Lab Coat (buttoned to collar).
Reasoning: Synthetic fibers (polyester) can melt if a fire occurs (organic synthesis risk), adhering to skin. Cotton chars but does not melt.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the experimental phase.
Figure 1: PPE Selection Matrix based on physical state and engineering control availability.
Operational Protocol: Step-by-Step Handling
This workflow integrates safety into the experimental procedure to ensure a self-validating safety system.
Phase 1: Preparation & Weighing
Engineering Check: Verify fume hood flow monitor is green/normal.
Static Control: Benzoxazinones can be static-prone. Use an anti-static gun or polonium strip near the balance if the powder "flies."
The Transfer:
Place the receiving vessel (tare) inside the hood.
Open the chemical container only inside the hood.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Decontamination: Wipe the exterior of the chemical bottle with a dry tissue before removing it from the hood to remove settled dust.
Phase 2: Reaction & Solubilization
Solvent Addition: Add solvent slowly. The dissolution of lactams/lactones is generally not highly exothermic, but standard caution applies.
Labeling: Immediately label the flask with the compound name, solvent, and hazard sticker (Warning: Irritant).
Phase 3: Cleanup & Disposal
Solid Waste: Contaminated paper towels, gloves, and weighing boats must go into Hazardous Solid Waste (not regular trash).
Liquid Waste: Dispose of reaction mixtures in the Organic Solvent Waste stream.
Glassware: Rinse with acetone inside the hood before moving to the sink for washing.
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term damage.